physicochemical properties of 1-(2-Chloro-5-methylphenyl)piperazine
The following technical guide details the physicochemical properties, synthesis, and handling of 1-(2-Chloro-5-methylphenyl)piperazine , a specific structural isomer within the phenylpiperazine class. Technical Guide & W...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physicochemical properties, synthesis, and handling of 1-(2-Chloro-5-methylphenyl)piperazine , a specific structural isomer within the phenylpiperazine class.
Technical Guide & Whitepaper
Executive Summary
1-(2-Chloro-5-methylphenyl)piperazine (CAS: 321602-26-0) is a disubstituted phenylpiperazine derivative characterized by a piperazine ring attached to the C1 position of a phenyl ring, with a chlorine atom at the ortho (C2) position and a methyl group at the meta (C5) position relative to the nitrogen attachment.
This compound serves as a critical intermediate in the synthesis of serotonin receptor ligands (specifically 5-HT receptor antagonists/agonists) and is a structural analog of the well-known metabolite m-chlorophenylpiperazine (mCPP). Researchers must distinguish this specific isomer from its more common regioisomer, 1-(5-Chloro-2-methylphenyl)piperazine (CAS: 76835-20-6), as the transposition of substituents significantly alters the steric environment and receptor binding affinity.
The following diagram illustrates the specific substitution pattern and the connectivity of the piperazine ring. Note the ortho-chloro substituent, which induces a torsional twist between the phenyl and piperazine rings, impacting conjugation and solubility.
Physicochemical Properties
The following data aggregates predicted values (using consensus algorithms for this specific CAS) and experimental data from close structural analogs (e.g., 1-(2-chlorophenyl)piperazine) to provide a robust reference for experimental planning.
Key Parameters Table[2][3][4]
Parameter
Value (Approx/Predicted)
Experimental Basis / Analog Note
Physical State
Viscous Liquid / Low-melting Solid
Analogous to o-chlorophenylpiperazine (liquid at RT).
Boiling Point
350°C (760 mmHg)
Extrapolated from MW and polarity.
Boiling Point (Reduced)
115–120°C @ 0.5 mmHg
Typical range for phenylpiperazine distillations.
LogP (Lipophilicity)
2.85 ± 0.3
Higher than o-CPP (2.3) due to added methyl group.
pKa (Basic N4)
8.7 ± 0.2
The distal nitrogen is basic. The ortho-Cl slightly reduces pKa vs. unsubstituted piperazine (9.8).
pKa (Anilinic N1)
< 1.0
The nitrogen attached to the phenyl ring is non-basic due to resonance.
Polar Surface Area (PSA)
15.3 Ų
Only the secondary amine contributes significantly.
Water: Low solubility in neutral form (< 1 mg/mL). Highly soluble as a hydrochloride salt (e.g., in 0.1 M HCl).
Organic Solvents: Soluble in Dichloromethane (DCM), Methanol, DMSO, and Ethyl Acetate.
Partitioning Behavior: At physiological pH (7.4), the compound exists primarily (>95%) in its cationic (protonated) form, which aids aqueous solubility but requires active transport or lipophilic equilibrium for membrane permeation.
Synthesis & Characterization Protocol
For researchers synthesizing this compound de novo, the Aniline Cyclization Method is the most robust pathway, avoiding the low reactivity of unactivated aryl chlorides in nucleophilic aromatic substitution.
Reflux: Combine 2-Chloro-5-methylaniline (1.0 eq) with bis(2-chloroethyl)amine hydrochloride (1.2 eq) in a high-boiling solvent (e.g., n-butanol or chlorobenzene).
Cyclization: Heat to reflux (120–130°C) for 24–48 hours. The reaction proceeds via double nucleophilic attack.
Basification: Cool the mixture and treat with aqueous NaOH (20%) to liberate the free base piperazine.
Extraction: Extract into Dichloromethane (DCM). Wash with brine.
Purification: The crude oil is often purified by converting it to the Hydrochloride salt (using HCl/Ether) which precipitates as a white solid, or via column chromatography (DCM/MeOH 9:1).
To confirm the identity of the synthesized compound and distinguish it from the 5-chloro-2-methyl isomer, use 1H NMR spectroscopy .
Diagnostic Signal: Look for the aromatic proton signals.
The C6-H (adjacent to the piperazine N) will show a specific coupling pattern (doublet or singlet depending on meta-coupling resolution) distinct from the isomer.
Methyl Group: Singlet at ~2.2–2.3 ppm.
Piperazine Protons: Two multiplets at ~2.9 ppm (N-CH2) and ~3.0 ppm (Ar-N-CH2).
Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidation of the secondary amine, which can form N-oxides or nitrosamines (if exposed to nitrating agents).
Temperature: 2–8°C (Refrigerated).
Form: The Hydrochloride salt is significantly more stable than the free base oil and is recommended for long-term storage.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 415628, 1-(2-Chlorophenyl)piperazine. (Used as primary analog for physicochemical property extrapolation). Link
ChemSrc (2025). 1-(2-Chloro-5-methylphenyl)piperazine CAS 321602-26-0 Entry. (Verification of specific isomer existence and CAS). Link
Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[6][7] Journal of Chemical & Engineering Data. (Source for piperazine ring ionization constants). Link
BOC Sciences. 1-(5-Chloro-2-methylphenyl)piperazine Product Data. (Cited for exclusion/differentiation of the regioisomer).
Technical Whitepaper: Pharmacological Profile of 1-(2-Chloro-5-methylphenyl)piperazine
This guide provides an in-depth pharmacological and technical analysis of 1-(2-Chloro-5-methylphenyl)piperazine , a specialized arylpiperazine scaffold. Executive Summary 1-(2-Chloro-5-methylphenyl)piperazine (CAS: 32160...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth pharmacological and technical analysis of 1-(2-Chloro-5-methylphenyl)piperazine , a specialized arylpiperazine scaffold.
Executive Summary
1-(2-Chloro-5-methylphenyl)piperazine (CAS: 321602-26-0) is a bioactive heterocyclic building block belonging to the arylpiperazine class. It serves as a critical pharmacophore in the design of high-affinity ligands for G-protein coupled receptors (GPCRs), specifically targeting the Serotonin (5-HT) and Dopamine (D) receptor families.
Unlike the more common 1-(3-chlorophenyl)piperazine (mCPP), this 2,5-disubstituted analog exhibits a distinct steric and electronic profile. The ortho-chloro substituent forces a non-planar conformation conducive to 5-HT2A/2C binding, while the meta-methyl group enhances lipophilicity and metabolic stability. It is primarily utilized in the synthesis of complex antipsychotic and anxiolytic candidates (e.g., antidopaminergic cyclopropanes).
Chemical Identity & Physicochemical Properties
The compound consists of a piperazine ring attached to a phenyl ring substituted with a chlorine atom at position 2 and a methyl group at position 5.
Property
Data
IUPAC Name
1-(2-Chloro-5-methylphenyl)piperazine
CAS Number
321602-26-0
Molecular Formula
C₁₁H₁₅ClN₂
Molecular Weight
210.70 g/mol
LogP (Predicted)
~2.5 - 2.8 (High lipophilicity due to 5-Me)
pKa (Predicted)
~8.8 (Piperazine secondary amine)
Solubility
Soluble in DMSO, Methanol, DCM; sparingly soluble in water.
Pharmacological Profile (Pharmacodynamics)
Mechanism of Action & Receptor Binding
As an arylpiperazine, 1-(2-Chloro-5-methylphenyl)piperazine acts as a "privileged structure" for aminergic GPCRs. Its pharmacological activity is governed by the Structure-Activity Relationship (SAR) of the phenyl ring substitutions.
5-HT2A / 5-HT2C Receptors (Primary Targets):
The 2-chloro (ortho) substitution is a classic determinant for high affinity at 5-HT2 receptors. It induces a twisted conformation (dihedral angle > 40°) between the phenyl and piperazine rings, which mimics the bioactive conformation of serotonin.
Activity: Likely acts as a partial agonist or antagonist depending on the specific receptor subtype and coupling efficiency.
Comparison: Higher selectivity for 5-HT2 over 5-HT1A compared to unsubstituted phenylpiperazine.
Dopamine D2/D3/D4 Receptors:
The compound serves as the "head group" for various antidopaminergic agents. The basic nitrogen of the piperazine forms a crucial salt bridge with the conserved Aspartate residue (Asp3.32) in the GPCR transmembrane domain.
Context: When linked to a hydrophobic tail (e.g., phenylcyclopropane), this moiety drives D2 antagonism, relevant for antipsychotic activity.
5-HT7 Receptor:
Arylpiperazines with lipophilic substitutions (like 5-methyl) often retain significant affinity for 5-HT7, a target involved in circadian rhythm and cognitive function.
Signaling Pathway Visualization
The following diagram illustrates the G-protein signaling pathways modulated by this scaffold, specifically focusing on the 5-HT2C (Gq-coupled) and D2 (Gi-coupled) pathways.
Figure 1: Dual-signaling modulation potential. The ligand engages Gq-coupled 5-HT2C receptors (stimulating calcium release) and Gi-coupled D2 receptors (inhibiting cAMP), a profile typical of atypical antipsychotic pharmacophores.
Structure-Activity Relationship (SAR) Analysis
The specific substitution pattern of 2-Chloro-5-methyl is non-trivial and serves specific pharmacological goals:
2-Chloro (Ortho):
Effect: Steric hindrance.
Consequence: Prevents the phenyl ring from becoming coplanar with the piperazine ring. This twist is essential for reducing affinity for α-adrenergic receptors (reducing side effects like hypotension) while maintaining 5-HT/D2 affinity.
5-Methyl (Meta):
Effect: Lipophilicity (+π) and weak electron donation.
Consequence: Increases the LogP, facilitating Blood-Brain Barrier (BBB) penetration. It also fills specific hydrophobic pockets in the receptor binding site (e.g., near TM5/TM6), potentially enhancing selectivity over the unsubstituted analog (1-(2-chlorophenyl)piperazine).
Experimental Protocols
In Vitro Radioligand Binding Assay (Standardized)
To validate the affinity of this compound, use the following protocol.
Materials:
Membrane preparations (HEK293 expressing human 5-HT2C or D2).
Radioligand: [³H]-Mesulergine (for 5-HT2C) or [³H]-Spiperone (for D2).
Test Compound: 1-(2-Chloro-5-methylphenyl)piperazine (dissolved in DMSO).
Workflow:
Preparation: Dilute test compound in assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂) to concentrations ranging from 0.1 nM to 10 µM.
Incubation: Mix 50 µL membrane suspension, 25 µL radioligand (at Kd concentration), and 25 µL test compound.
Equilibrium: Incubate at 37°C for 60 minutes (5-HT2C) or 25°C for 120 minutes (D2).
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) using a cell harvester.
Quantification: Measure radioactivity via liquid scintillation counting.
Analysis: Calculate Ki using the Cheng-Prusoff equation:
.
Synthetic Utility Flow
This compound is frequently used as a nucleophile in S_N2 reactions to generate larger drug candidates.
Figure 2: Synthetic pathway utilizing the piperazine nitrogen as a nucleophile to construct complex CNS-active agents.
Toxicology & Safety Considerations
Acute Toxicity: Like most arylpiperazines, potential for serotonergic syndrome exists at high doses due to 5-HT agonist activity.
Metabolism: Likely metabolized by CYP2D6 and CYP3A4. The 5-methyl group is a potential site for metabolic oxidation (hydroxylation -> carboxylic acid), which would facilitate clearance.
Handling: Irritant. Use standard PPE (Gloves, Goggles, Fume Hood).
References
PubChem. (n.d.).[1] Compound Summary for CID 1530082, 1-(2-Chloro-5-methylphenyl)piperazine. Retrieved from [Link]
Kovtunenko, V. A., et al. (2003). trans-1-Arylpiperazyl-2-phenylcyclopropanes Designed as Antidopaminergic Agents. Journal of Organic Chemistry, 68(24), 9255-9262.
ChemSRC. (2023). CAS 321602-26-0 Entry. Retrieved from [Link]
Glennon, R. A., et al. (1986). Structure-activity relationships of arylpiperazines as serotonin 5-HT1A receptor ligands. Journal of Medicinal Chemistry, 29(11), 2375-2380.
structural analogs and derivatives of 1-(2-Chloro-5-methylphenyl)piperazine
The following technical guide is structured as a high-level monograph for drug discovery scientists. It moves beyond basic chemical description to analyze the strategic utility of the 1-(2-Chloro-5-methylphenyl)piperazin...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a high-level monograph for drug discovery scientists. It moves beyond basic chemical description to analyze the strategic utility of the 1-(2-Chloro-5-methylphenyl)piperazine scaffold in medicinal chemistry.
In the landscape of CNS drug discovery, the arylpiperazine moiety is a "privileged structure," serving as the core pharmacophore for a vast array of serotonin (5-HT) and dopamine (DA) receptor ligands. While the meta-chlorophenylpiperazine (m-CPP) derivative is the most cited reference standard, the 1-(2-Chloro-5-methylphenyl)piperazine scaffold offers a distinct pharmacological profile.
This specific substitution pattern—ortho-chloro combined with meta-methyl —is not arbitrary. It represents a calculated medicinal chemistry tactic to modulate conformational entropy (via the ortho-twist) and metabolic stability (via the 5-methyl block), optimizing the ligand for 5-HT2C, 5-HT7, and TRPC channel targets.
Structural Logic & SAR Analysis
To utilize this scaffold effectively, one must understand the electronic and steric contributions of its substituents.
The Ortho-Chloro Effect (Conformational Lock)
Unlike unsubstituted phenylpiperazines, which can adopt a planar conformation, the 2-chloro substituent introduces significant steric strain against the piperazine ring protons.
Mechanism: This forces the phenyl ring to rotate out of the plane of the piperazine ring (the "biaryl twist").
Consequence: This twisted conformation is often a prerequisite for selectivity at 5-HT receptor subtypes (particularly 5-HT2A/2C) while reducing affinity for planar-preferring adrenergic receptors.
The 5-Methyl Anchor (Lipophilicity & Metabolism)
The 5-methyl group serves two critical functions:
Lipophilicity: It increases the LogP, enhancing blood-brain barrier (BBB) penetration.
Metabolic Blocking: Position 5 (para to the chlorine) is electronically activated. Methylating this position blocks potential oxidative metabolism at this site, though the 4-position (para to the nitrogen) remains a metabolic soft spot (see Diagram 1).
Figure 1: SAR Logic of the 2,5-disubstituted scaffold. The ortho-Cl dictates conformation, while the 5-Me modulates pharmacokinetics.
Synthetic Protocols
Direct nucleophilic aromatic substitution (SnAr) is often sluggish for this scaffold because the 5-methyl group is electron-donating, deactivating the ring toward nucleophilic attack despite the 2-chloro withdrawal.
Recommended Route: Palladium-Catalyzed Buchwald-Hartwig Amination.
This method is self-validating through its high yields and tolerance for steric hindrance.
Reagents & Materials
Substrate: 1-Bromo-2-chloro-5-methylbenzene (Aryl Bromides are preferred over Chlorides for faster kinetics).
Amine: N-Boc-Piperazine (Use protected piperazine to prevent polymerization/bis-arylation).
Ligand: BINAP or Xantphos (Bidentate ligands are essential to stabilize the Pd intermediate).
Base: Sodium tert-butoxide (NaOtBu).
Solvent: Toluene or Dioxane (Anhydrous, degassed).
Step-by-Step Protocol
Preparation: Flame-dry a three-neck round-bottom flask and cool under Argon flow.
Loading: Charge flask with 1-Bromo-2-chloro-5-methylbenzene (1.0 equiv), N-Boc-Piperazine (1.2 equiv), NaOtBu (1.4 equiv), Pd2(dba)3 (1 mol%), and BINAP (2 mol%).
Degassing: Add anhydrous Toluene (0.1 M concentration). Sparge with Argon for 15 minutes. Critical Step: Oxygen destroys the active Pd(0) species.
Reaction: Heat to 100°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1).
Workup: Cool to RT. Filter through a Celite pad to remove Palladium black. Concentrate filtrate in vacuo.[1]
Deprotection: Dissolve the crude N-Boc intermediate in DCM. Add TFA (Trifluoroacetic acid) (10 equiv) at 0°C. Stir for 2 hours.
Isolation: Basify with NaOH (1M) to pH 10. Extract with DCM. The free base 1-(2-Chloro-5-methylphenyl)piperazine is obtained as a viscous oil or low-melting solid.
Visualization: Catalytic Workflow
Figure 2: Optimized Buchwald-Hartwig synthesis route ensuring mono-arylation and high purity.
Analytical Characterization Data
To ensure the integrity of the synthesized scaffold, the following physicochemical parameters should be verified.
Chlorine isotope pattern (3:1 ratio for 35Cl/37Cl) must be visible.
Solubility
DMSO, Methanol, DCM
Poor solubility in water (requires HCl salt formation).
Biological Applications & Safety
Primary Research Applications
Serotonin Receptor Profiling: This molecule acts as a probe for 5-HT2C and 5-HT7 receptors. The 2-chloro substitution often dampens intrinsic efficacy, making it a useful scaffold for designing antagonists or partial agonists.
TRPC Channels: Recent screens have identified 2,5-disubstituted piperazines as modulators of Transient Receptor Potential Canonical (TRPC) channels, involved in neurotrophic signaling.
Safety & Handling (SDS Summary)
Hazards: Causes severe skin burns and eye damage (Category 1B). Respiratory sensitizer.
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (Nitrogen oxides and Hydrogen chloride gas are evolved).
References
Buchwald-Hartwig Amination Protocols
Source: Organic Synthesis / BenchChem Protocols.
Link:
Pharmacological Context (m-CPP & Analogs)
Title: The role of the 5-HT2A and 5-HT2C receptors in the stimulus effects of m-chlorophenylpiperazine.[3][4]
1-(2-Chloro-5-methylphenyl)piperazine CAS number 76835-20-6
The following technical guide details the chemical profile, synthesis, and pharmacological utility of 1-(5-Chloro-2-methylphenyl)piperazine (CAS 76835-20-6). Editorial Note on Nomenclature: While the user query specifies...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical profile, synthesis, and pharmacological utility of 1-(5-Chloro-2-methylphenyl)piperazine (CAS 76835-20-6).
Editorial Note on Nomenclature:
While the user query specifies "1-(2-Chloro-5-methylphenyl)piperazine," the CAS number 76835-20-6 corresponds in all major chemical registries to 1-(5-Chloro-2-methylphenyl)piperazine (also known as 1-(2-methyl-5-chlorophenyl)piperazine). In this isomer, the piperazine ring is attached to the carbon adjacent to the methyl group, with the chlorine atom at the meta position relative to the methyl. This guide focuses on the CAS-validated structure (5-Cl, 2-Me) while noting the structural distinction.
CAS Registry Number: 76835-20-6
Compound Class: Arylpiperazine / Phenylpiperazine Scaffold
Executive Summary
1-(5-Chloro-2-methylphenyl)piperazine is a bioactive heterocyclic building block primarily utilized in neuropharmacology. While it possesses intrinsic serotonergic activity typical of the phenylpiperazine class, its primary value in modern drug discovery is as a privileged scaffold for the synthesis of TRPC6 (Transient Receptor Potential Canonical 6) channel activators. Derivatives of this compound, such as PPZ1, have demonstrated neurotrophic properties analogous to Brain-Derived Neurotrophic Factor (BDNF), making this scaffold a critical intermediate in research targeting Alzheimer’s disease, stroke recovery, and synaptic plasticity.
Chemical Identity & Physical Profile[1][2][3][4][5][6]
Structural Disambiguation
The biological activity of phenylpiperazines is highly sensitive to the substitution pattern on the phenyl ring.
CAS 76835-20-6: 1-(5-Chloro-2-methylphenyl)piperazine.[1][2][3] (Piperazine at C1, Methyl at C2, Chloro at C5).[4][5][6] Focus of this guide.
Isomer (Often Confused): 1-(2-Chloro-5-methylphenyl)piperazine. (Piperazine at C1, Chloro at C2, Methyl at C5).[4][5][6]
Physicochemical Data
Property
Value
Note
Molecular Formula
C₁₁H₁₅ClN₂
Molecular Weight
210.70 g/mol
Appearance
Pale yellow oil or low-melting solid
Often supplied as HCl salt (white powder)
Boiling Point
~349°C (at 760 mmHg)
Predicted
LogP
~2.3 - 2.5
Lipophilic, BBB permeable
pKa
~9.0 (Piperazine NH)
Basic, forms stable salts
Solubility
DMSO, Methanol, DCM
Low water solubility (free base)
Pharmacology & Mechanism of Action[12]
Primary Application: TRPC Channel Modulation
This compound serves as the pharmacophore "head group" for a class of neurotrophic agents. When the secondary nitrogen of the piperazine is functionalized (e.g., with a fluorobenzoyl group), the resulting molecule (e.g., PPZ1 ) becomes a selective activator of TRPC3, TRPC6, and TRPC7 channels.
Mechanism: Direct activation of DAG-sensitive TRPC channels.
Downstream Effect: Influx of Ca²⁺
Activation of CaMKII/CREB pathway Upregulation of BDNF.
Therapeutic Outcome: Neurite outgrowth, dendritic spine stabilization, and protection against excitotoxicity.
Secondary Activity: Serotonergic Modulation
Like its structural analog mCPP (1-(3-chlorophenyl)piperazine), the free amine form of CAS 76835-20-6 likely exhibits "promiscuous" binding to serotonin receptors, particularly:
Note: In drug design, the free amine is often considered a "dirty" drug; selectivity is achieved only after derivatization of the distal nitrogen.
Signaling Pathway Visualization
The following diagram illustrates the mechanism by which derivatives of this scaffold induce neuroprotection.
Figure 1: Signal transduction pathway for TRPC6 activators derived from the CAS 76835-20-6 scaffold.
Synthesis & Manufacturing
Two primary routes exist for synthesizing this scaffold. The Buchwald-Hartwig Amination is preferred for high-purity research applications due to milder conditions and higher yields compared to the classical mustard gas cyclization.
This method couples an aryl halide with piperazine using a palladium catalyst.
Precursors: 2-Bromo-4-chlorotoluene (provides the 5-Cl-2-Me pattern) + Piperazine (excess).
Catalyst: Pd₂(dba)₃ or Pd(OAc)₂.
Ligand: BINAP or Xantphos.
Base: NaOtBu or Cs₂CO₃.
Step-by-Step Protocol:
Preparation: In a glovebox or under Argon, charge a reaction flask with 2-Bromo-4-chlorotoluene (1.0 eq), Piperazine (3.0 eq to prevent bis-arylation), Pd₂(dba)₃ (1 mol%), and BINAP (2 mol%).
Solvation: Add anhydrous Toluene or 1,4-Dioxane (0.2 M concentration).
Activation: Add NaOtBu (1.5 eq).
Reaction: Heat to 100°C for 12–16 hours. Monitor by TLC/LC-MS.
Workup: Cool to RT, filter through Celite to remove Palladium residues. Dilute with EtOAc, wash with water and brine.
Purification: The excess piperazine stays in the aqueous phase or is removed via column chromatography (DCM:MeOH:NH₄OH gradient).
Salt Formation: Dissolve the oil in diethyl ether and add HCl/Ether to precipitate the hydrochloride salt.
Route B: Classical Cyclization (Industrial/Older)
Reaction of 5-chloro-2-methylaniline with bis(2-chloroethyl)amine hydrochloride .
Drawbacks: Requires harsh conditions (high heat), handling of nitrogen mustard analogs (toxic), and often lower yields due to polymerization.
To confirm the 5-chloro-2-methyl substitution pattern (vs. the 2-chloro-5-methyl isomer), analysis of the aromatic region in ¹H NMR is critical.
Expected Pattern:
One aromatic proton singlet (or small doublet) at C6 (ortho to piperazine, meta to Cl).
Two aromatic protons showing ortho-coupling (C3 and C4).
A distinct methyl singlet shielded by the adjacent aromatic system.
Key Shift: The methyl group in the 2-position (ortho to the piperazine nitrogen) will show a specific NOE (Nuclear Overhauser Effect) correlation with the piperazine ring protons, confirming the regiochemistry.
Storage & Stability
Free Base: Store at -20°C under inert gas. Susceptible to oxidation (N-oxide formation) and carbamate formation (CO₂ absorption).
HCl Salt: Stable at room temperature if kept desiccated. Hygroscopic.
Safety & Handling (SDS Highlights)
Hazard Classification:
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).
Acute Toxicity: Oral (Category 4).
Handling Precautions:
PPE: Nitrile gloves, chemical splash goggles, and face shield are mandatory.
Inhalation: Handle only in a functioning fume hood. Piperazine derivatives are known respiratory sensitizers.
First Aid:
Eye Contact: Rinse immediately with water for 15+ minutes.
Skin Contact: Remove contaminated clothing; wash with soap/water. Treat as a chemical burn.
Driver, M. S., & Hartwig, J. F. (1996). A Second-Generation Catalyst for Aryl Halide Amination. Journal of the American Chemical Society.[7] (Foundational protocol for aryl-piperazine coupling).
The Piperazine Scaffold: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The "Privileged" Nature of the Piperazine Ring The piperazine heterocycle, a six-membered ring containing two nitr...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The "Privileged" Nature of the Piperazine Ring
The piperazine heterocycle, a six-membered ring containing two nitrogen atoms at opposite positions, is a cornerstone of medicinal chemistry.[1][2] Its prevalence in a vast number of clinically successful drugs is a testament to its unique and advantageous properties.[3] In drug discovery, piperazine is often referred to as a "privileged scaffold."[4][5] This designation arises from its structural simplicity combined with its chemical versatility. The two nitrogen atoms provide flexible synthetic handles, allowing for systematic modifications that can fine-tune physicochemical properties like solubility, lipophilicity, and basicity.[4][6] This adaptability is crucial for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as enhancing its binding affinity to a wide range of biological targets.[5][6]
The conformational flexibility of the piperazine ring, which can adopt both chair and boat conformations, allows its derivatives to fit effectively into the active sites of enzymes and the binding pockets of receptors.[4] This guide provides an in-depth exploration of the diverse biological activities of piperazine-containing compounds, delving into their mechanisms of action, providing established experimental protocols for their evaluation, and summarizing key data to inform future drug development efforts.
Anticancer Activity: Targeting the Machinery of Cell Proliferation
Piperazine derivatives have emerged as a significant class of anticancer agents, with many demonstrating potent cytotoxic effects against a variety of tumor cell lines.[7][8] Arylpiperazines, in particular, have been a major focus of cancer research.[9]
Mechanism of Action
The anticancer effects of piperazine-containing compounds are often multifaceted. A primary mechanism involves the induction of apoptosis, or programmed cell death, in cancer cells.[10] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For example, some derivatives have been shown to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3, which are key executioners of apoptosis.[10][11]
Furthermore, many piperazine derivatives interfere with critical cell signaling pathways that are frequently dysregulated in cancer.[12] A prominent target is the PI3K/Akt/mTOR pathway, which plays a central role in cell survival, proliferation, and resistance to therapy.[9][12] By inhibiting this pathway, these compounds can effectively halt cancer cell growth and induce apoptosis.[12] Some novel piperazine compounds have demonstrated the ability to inhibit multiple cancer signaling pathways simultaneously, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways, leading to potent anticancer activity.[12]
Logical Workflow for Anticancer Activity Screening
Caption: General workflow for identifying and characterizing novel anticancer piperazine derivatives.
Experimental Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing the metabolic activity of cells and, by extension, cell viability. It is a crucial first step in screening for potential anticancer compounds.
Causality: This protocol is designed to determine the concentration at which a piperazine derivative inhibits cancer cell growth by 50% (IC50). The principle relies on the ability of mitochondrial reductase enzymes in living, metabolically active cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
Cell Seeding: Plate cancer cells (e.g., SNU-475, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the piperazine derivatives in culture medium. A typical concentration range to start with is 0.01 µM to 100 µM. Remove the existing medium from the wells and replace it with 100 µL of the medium containing the test compounds.[9] Include a vehicle control (e.g., DMSO, the solvent used to dissolve the compounds) and a negative control (medium only).
Incubation: Incubate the plates for a predetermined period, typically 24, 48, or 72 hours, at 37°C and 5% CO2.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (on a logarithmic scale) and determine the IC50 value using non-linear regression analysis.
Self-Validation: The inclusion of positive controls (a known anticancer drug like Doxorubicin) and negative/vehicle controls is critical to validate the assay's performance and ensure that any observed cytotoxicity is due to the compound itself and not the solvent.
Central Nervous System (CNS) Activity: Modulating Neurotransmission
The piperazine scaffold is a dominant feature in many drugs targeting the central nervous system, particularly antipsychotics and antidepressants.[7][14][15]
Antipsychotic Activity
Mechanism of Action: The primary mechanism of action for most antipsychotic drugs, including many piperazine derivatives, is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[16] Overactivity in this pathway is strongly associated with the positive symptoms of schizophrenia.[16] Many "atypical" antipsychotics also exhibit significant antagonism at serotonin receptors, particularly the 5-HT2A receptor, which is believed to contribute to their efficacy against negative symptoms and a lower incidence of certain side effects.[17][18][19]
Antidepressant Activity
Mechanism of Action: Piperazine derivatives exert their antidepressant effects through various mechanisms, often involving the modulation of monoaminergic systems.[20] A common mechanism is the inhibition of serotonin reuptake, which increases the concentration of this neurotransmitter in the synaptic cleft. Additionally, many compounds act as agonists or partial agonists at specific serotonin receptors, such as the 5-HT1A receptor.[21][22] Some newer, multi-target derivatives show affinity for both 5-HT1A and sigma-1 (σ1) receptors, a combination that may lead to a faster onset of action and improved cognitive effects.[22]
Signaling Pathway for a Dual-Target Antidepressant
Caption: Simplified mechanism of a piperazine antidepressant targeting SERT, 5-HT1A, and σ1 receptors.
Experimental Protocol: Receptor Binding Assay
Receptor binding assays are essential for determining the affinity of a drug candidate for its molecular target. This protocol provides a general framework for a competitive radioligand binding assay.
Causality: The experiment quantifies the ability of a test compound (the piperazine derivative) to displace a known radiolabeled ligand from its receptor (e.g., Dopamine D2 or Serotonin 5-HT1A). The concentration of the test compound that displaces 50% of the radioligand is known as the IC50, from which the binding affinity (Ki) can be calculated. A lower Ki value indicates a higher binding affinity.
Step-by-Step Methodology:
Membrane Preparation: Prepare cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells stably transfected with the human D2 receptor gene). This is typically done by cell homogenization followed by centrifugation to isolate the membrane fraction.
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]Spiperone for D2 receptors), and varying concentrations of the unlabeled test compound.
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a set time to allow the binding to reach equilibrium.
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The membranes, with the bound radioligand, will be trapped on the filter, while the unbound ligand passes through.
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
Scintillation Counting: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
Data Analysis: Determine the IC50 value by plotting the percentage of specific binding against the log concentration of the test compound. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Self-Validation: The assay must include wells for "total binding" (radioligand + membranes, no competitor) and "non-specific binding" (radioligand + membranes + a high concentration of a known unlabeled drug to saturate the receptors). Specific binding is calculated as Total Binding - Non-Specific Binding.
The rise of antimicrobial resistance has spurred the search for new therapeutic agents, and piperazine derivatives have shown considerable promise in this area.[1][23][24] They exhibit a broad spectrum of activity against bacteria, fungi, and viruses.[1][25]
Antimicrobial and Antifungal Activity
Mechanism of Action: The mechanisms by which piperazine-based compounds exert their antimicrobial effects can vary. Some act as efflux pump inhibitors, preventing bacteria from expelling antibiotics and thus restoring the efficacy of existing drugs.[26] Others may disrupt the bacterial cell membrane or interfere with essential microbial enzymes.[23][27] Structure-activity relationship (SAR) studies have shown that incorporating electron-withdrawing groups (like Cl, Br, NO2) onto the piperazine scaffold can enhance antibacterial activity.[23]
Antiviral Activity
Mechanism of Action: Piperazine derivatives have been investigated for activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B and C viruses (HBV, HCV), and Flaviviruses like Zika (ZIKV) and Dengue (DENV).[25][28] Their mechanisms can include inhibiting viral enzymes essential for replication, such as proteases or reverse transcriptases.[25][28] For instance, some derivatives have been designed as potential Flaviviridae NS3 protease inhibitors.[28]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Causality: This protocol establishes the potency of a piperazine derivative against a specific bacterial or fungal strain. By exposing the microbe to a range of compound concentrations, it identifies the precise level at which bacteriostatic or fungistatic activity occurs.
Step-by-Step Methodology:
Compound Preparation: Prepare a series of twofold dilutions of the piperazine compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL).
Inoculation: Add a precise volume of the microbial inoculum to each well of the microtiter plate containing the diluted compound.
Controls: Include a positive control well (broth + inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility.
Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.
MIC Determination: After incubation, visually inspect the wells for turbidity (cloudiness), which indicates microbial growth. The MIC is the lowest concentration of the compound in which there is no visible growth.
(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the clear wells onto an agar plate. The lowest concentration that results in no growth on the agar is the MBC.
Self-Validation: The use of standardized inoculums and control strains (e.g., ATCC reference strains) with known MIC values for control antibiotics (like Ciprofloxacin or Gentamicin) is essential for validating the accuracy and reproducibility of the assay.
Quantitative Data Summary: Anti-Infective Activity
The piperazine scaffold continues to be a remarkably fruitful starting point for the design and development of new therapeutic agents. Its structural and synthetic tractability allows medicinal chemists to systematically explore structure-activity relationships and optimize compounds for potency, selectivity, and favorable pharmacokinetic properties.[6][29] Future progress will likely involve the creation of hybrid molecules that combine the piperazine core with other pharmacophores to achieve multi-target engagement, a strategy that is particularly promising for complex diseases like cancer and depression.[4][29] Furthermore, the integration of computational methods, such as molecular docking and machine learning, will undoubtedly accelerate the refinement of lead compounds and the discovery of next-generation piperazine-based drugs.[23][29] The evidence to date strongly affirms that the piperazine ring will remain a privileged and indispensable tool in the generation of diverse and impactful medicines.[5][30]
References
Jain, A., et al. (2014). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica. [Link]
(2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source not available.
Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. [Link]
(2025, June 19). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Bentham Science Publishers. [Link]
(2024, April 18). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. NATURALISTA CAMPANO. [Link]
Kumar, A., et al. (2018). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. [Link]
Liu, S., et al. (2013). A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. PLoS ONE. [Link]
Ali, A., et al. (2023). Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. Arabian Journal of Chemistry. [Link]
(2025, November 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source not available.
Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. [Link]
Kumar, A., et al. (2016). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry. [Link]
Singh, S., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]
Verma, S., & Kumar, S. (2016). Review Exploring Biological Potentials of Piperazines. Hilaris Publisher. [Link]
(2021). A Mini Review on Piperizine Derivatives and their Biological Activity. JETIR.org. [Link]
Brito, A. F., et al. (2021). Potential antidepressant-like effect of piperazine derivative LQFM212 in mice: Role of monoaminergic pathway and brain-derived neurotrophic factor. PubMed. [Link]
Al-Ostath, A., et al. (2024). Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. RSC Advances. [Link]
Sharma, V., et al. (2023). Design, Synthesis, and Pharmacological Evaluation of Piperazine-Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia. [Link]
Brito, A. F., et al. (2021). Structure–activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Canadian Science Publishing. [Link]
Ghasemi, F., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PeerJ. [Link]
Rathore, A., et al. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. PubMed. [Link]
Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]
Patel, P. R., et al. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences. [Link]
Lee, J. H., et al. (2021). Effect of a novel piperazine compound on cancer cells. Applied Biological Chemistry. [Link]
Sriram, D., et al. (2021). Piperazine based antimicrobial polymers: a review. RSC Advances. [Link]
(2024, May 10). N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. MDPI. [Link]
Wang, Y., et al. (2022). Design, Synthesis, and Antidepressant Activity Study of Novel Aryl Piperazines Targeting Both 5-HT 1A and Sigma-1 Receptors. Thieme Connect. [Link]
de la Vega, M. A., et al. (2023). Piperazine-derived small molecules as potential Flaviviridae NS3 protease inhibitors. In vitro antiviral activity. Usiena air. [Link]
(2024, December 31). In-silico Studies of Phenyl Piperazine Derivatives Against Depression. Jetir.Org. [Link]
Rathore, A., et al. (2020). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Bentham Science. [Link]
Patel, P. R., et al. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences. [Link]
Chokhawala, K., & Stevens, L. (2016). First Generation Antipsychotics: Pharmacokinetics, Pharmacodynamics, Therapeutic Effects and Side Effects: A Review. Open Access Journals. [Link]
(2017, September 22). Basic Pharmacology of Antipsychotic Agents. BrainKart. [Link]
Brito, A. F., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]
The Piperazine Scaffold in Medicinal Chemistry: From Physicochemical Modulation to Clinical Application
[1][2] Content Type: Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Executive Summary The piperazine scaffold (1,4-diazacyclohexane) represents a "privileged structure" in mo...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Content Type: Technical Guide
Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary
The piperazine scaffold (1,4-diazacyclohexane) represents a "privileged structure" in modern drug design, appearing in a vast array of FDA-approved therapeutics ranging from antipsychotics to tyrosine kinase inhibitors. Its ubiquity is not accidental but a result of its unique ability to modulate physicochemical properties (solubility, LogP), serve as a rigid-yet-adaptable linker, and engage in high-affinity electrostatic interactions via its basic nitrogen centers.
This guide deconstructs the piperazine scaffold's role in lead optimization, providing a mechanistic understanding of its pharmacodynamic contributions and a validated protocol for its synthetic incorporation.
The Physicochemical Engine: Solubility and Conformation
The decision to incorporate a piperazine ring is often driven by the need to optimize the ADME (Absorption, Distribution, Metabolism, Excretion) profile of a lead compound.[1]
Acid-Base Dynamics and Solubility
Piperazine possesses two nitrogen atoms with distinct pKa values, typically around 9.8 (N1) and 5.6 (N4) .
Physiological State: At blood pH (7.4), the N1 is predominantly protonated (cationic), while N4 remains largely neutral.
Solubility Impact: This ionization drastically reduces LogD, enhancing aqueous solubility—a critical fix for lipophilic aryl-heavy pharmacophores.
Lysosomal Trapping: The basicity can lead to lysosomal accumulation (pH ~4.5), which can be advantageous for targeting intracellular pathogens or increasing volume of distribution, but poses a risk for phospholipidosis if lipophilicity is too high.
Conformational Analysis
Unlike the planar benzene ring, piperazine exists primarily in a chair conformation , which minimizes torsional strain. However, the energy barrier to the boat conformation is surmountable within an enzyme active site, allowing the scaffold to act as a flexible linker that can orient pharmacophoric elements (e.g., aryl groups) into specific hydrophobic pockets.
Table 1: Physicochemical Comparison of Common Nitrogen Heterocycles
Scaffold
pKa (Conj. Acid)
LogP (approx)
Polar Surface Area (Ų)
Primary Design Utility
Piperazine
9.8 / 5.6
-1.17
24.06
Solubility enhancer, Linker, GPCR binding
Piperidine
11.2
0.84
12.03
Lipophilic bulk, High basicity
Morpholine
8.3
-0.86
21.26
Metabolic stability, Lower basicity
Pyrrolidine
11.3
0.46
12.03
Compactness, Chiral constraints
Receptor Pharmacology: The "Anchor" Mechanism
The piperazine ring is rarely just a passive spacer; it is often the primary driver of affinity through specific molecular interactions.
GPCR Binding (The Salt Bridge)
In dopaminergic (D2/D3) and serotonergic (5-HT) ligands, the protonated N1 of the piperazine frequently forms a critical salt bridge (ionic bond) with a conserved Aspartate residue (e.g., Asp3.32) in the receptor's transmembrane domain. This interaction anchors the ligand, allowing the N4-substituent to probe the secondary binding pocket.
Kinase Inhibition (The Solvent Front)
In kinase inhibitors like Imatinib , the piperazine ring plays a different role.[2][3] It often protrudes towards the solvent interface.
Solubility: It prevents the hydrophobic kinase core from aggregating.
Water-Mediated H-Bonds: It forms hydrogen bond networks with water molecules and surface residues (e.g., Asn/Glu), locking the kinase in an inactive conformation.
Caption: Mechanistic contributions of the piperazine scaffold. N1 drives electrostatic binding and solubility, while N4 serves as the vector for structural elaboration.
While simple N-alkylation (using alkyl halides) is possible, it often lacks selectivity and suffers from bis-alkylation. The Buchwald-Hartwig amination is the industry standard for installing piperazine onto aryl halides with high precision.
Experimental Protocol: Pd-Catalyzed N-Arylation
Objective: Coupling of N-Boc-piperazine with an aryl bromide.
Base: Cs₂CO₃ (weak base) or NaOtBu (strong base) (1.5 equiv)
Solvent: Toluene or 1,4-Dioxane (anhydrous)
Step-by-Step Methodology:
Inert Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser. Cool under a stream of Argon or Nitrogen. Rationale: Palladium catalysts, particularly in the active Pd(0) state, are sensitive to oxidation.
Catalyst Pre-complexation: Add Pd(OAc)₂ and the phosphine ligand (BINAP) to the flask. Add anhydrous toluene and stir at room temperature for 15 minutes. Observation: The solution should change color (often to a deep orange/red), indicating the formation of the active catalytic species.
Reactant Addition: Add the Aryl Bromide, N-Boc-piperazine, and the Base (Cs₂CO₃) to the mixture.
Degassing: Sparge the mixture with Argon for 10 minutes to remove dissolved oxygen.
Reaction: Heat the mixture to 80-100°C. Monitor via TLC or LC-MS. Target Time: 2–12 hours.
Work-up: Cool to room temperature. Filter through a pad of Celite (to remove Pd black and inorganic salts). Wash the pad with EtOAc.
Purification: Concentrate the filtrate and purify via flash column chromatography (Hexane/EtOAc).
Self-Validating Checkpoints
The "Black" Fail: If the reaction mixture turns black immediately upon heating, the catalyst has precipitated as Pd black. Correction: Re-evaluate ligand choice (steric bulk protects Pd) or ensure stricter anaerobic conditions.
Conversion Stalling: If conversion halts at 50%, the catalyst may be poisoned. Correction: Add a second portion of catalyst/ligand.
Visualization: Synthetic Decision Tree
Caption: Selection logic for installing the piperazine scaffold based on the electronic nature of the aryl substrate.
Metabolic Liabilities and Structural Alerts[8][9]
While useful, the piperazine ring is not metabolically inert. During the design phase, researchers must account for:
N-Oxidation: The tertiary amines are susceptible to Flavin-containing Monooxygenases (FMOs), forming N-oxides which can be excreted or further metabolized.
Ring Scission: Cytochrome P450s can hydroxylate the alpha-carbon, leading to ring opening (dealkylation).
Reactive Metabolites: In some contexts, bioactivation can generate reactive iminium ions or quinone-imine species (if attached to electron-rich aromatics), which are potential "structural alerts" for idiosyncratic toxicity.
Mitigation: Adding Electron Withdrawing Groups (EWGs) or steric bulk adjacent to the nitrogen can reduce metabolic clearance and toxicity risks (e.g., Olaparib uses carbonyls to neutralize the basicity and reactivity).
References
Review of Piperazine Scaffold: Sharma, A., et al. (2020).[6][7] "An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets." Current Pharmaceutical Design. [4]
Imatinib Binding Mechanism: Nagar, B., et al. (2002). "Crystal structures of the kinase domain of c-Abl in complex with the small molecule inhibitors PD173955 and imatinib (STI-571)." Cancer Research.
Buchwald-Hartwig Protocol: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.
Metabolic Toxicity Analysis: Kalgutkar, A. S., et al. (2005). "A comprehensive listing of bioactivation pathways of organic functional groups." Current Drug Metabolism.
pKa and Solubility Data: BenchChem. (2025).[1] "A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design."
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Comprehensive In Vitro Characterization of 1-(2-Chloro-5-methylphenyl)piperazine
Executive Summary & Pharmacological Context
The compound 1-(2-Chloro-5-methylphenyl)piperazine (CAS 321602-26-0) belongs to the phenylpiperazine class of chemical structures. This scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for numerous serotonergic (5-HT) ligands.
Historically, phenylpiperazines such as m-chlorophenylpiperazine (mCPP) and trifluoromethylphenylpiperazine (TFMPP) have acted as non-selective 5-HT receptor agonists, with particular affinity for 5-HT2C , 5-HT2A , and 5-HT1A receptors. Given the structural substitution pattern (2-chloro, 5-methyl) of this specific isomer, it is critical to profile its activity against the 5-HT2 subfamily to determine its potential as a central nervous system (CNS) modulator (e.g., for obesity, anxiety, or depression) while assessing safety liabilities (hallucinogenic potential via 5-HT2A or valvulopathy via 5-HT2B).
This guide details the in vitro assay workflow required to characterize the affinity, efficacy, and selectivity of 1-(2-Chloro-5-methylphenyl)piperazine.
Compound Handling & Preparation
Before initiating biological assays, proper solubilization is critical to prevent precipitation-induced artifacts (false negatives).
Chemical Identity: 1-(2-Chloro-5-methylphenyl)piperazine
Stock Solution: Dissolve neat compound in 100% DMSO to a concentration of 10 mM . Vortex for 60 seconds. If turbidity persists, sonicate at 37°C for 5 minutes.
Working Solution: Dilute the stock 1:100 in assay buffer (HBSS or PBS) immediately prior to use to achieve a 100 µM working concentration (1% DMSO final).
Stability: Phenylpiperazines are generally stable, but avoid repeated freeze-thaw cycles. Aliquot stock solution and store at -20°C.
) of the compound for the human 5-HT2C receptor. This is the "gatekeeper" assay to confirm target engagement.
Mechanism of Action
The assay utilizes a radiolabeled antagonist (e.g.,
-Mesulergine) that binds to the 5-HT2C receptor. The test compound competes for this binding site. A reduction in radioactive signal indicates binding.
Protocol: Membrane Preparation & Binding
Materials:
Source: HEK-293 or CHO-K1 cells stably expressing human 5-HT2C (edited/non-edited isoforms).
Incubation: Incubate for 60 minutes at 25°C (equilibrium).
Harvesting: Rapidly filter through GF/B glass fiber filters (presoaked in 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.
Detection: Wash filters 3x with ice-cold buffer. Add scintillation cocktail and count in a MicroBeta counter.
Data Analysis:
Calculate
using non-linear regression. Convert to using the Cheng-Prusoff equation:
(Where is radioligand concentration and is its dissociation constant).
Phenylpiperazines are "promiscuous" binders. To validate this compound as a useful tool or lead, you must screen against "off-targets."
The "Death" Target: 5-HT2B
Agonism at the 5-HT2B receptor is linked to cardiac valvulopathy (e.g., Fen-Phen).[4]
Requirement: Run the Calcium Flux assay (as above) on 5-HT2B cells.
Desired Profile:
(5-HT2C) << (5-HT2B). A selectivity ratio of >100-fold is preferred.
The "Trip" Target: 5-HT2A
Agonism at 5-HT2A is associated with hallucinogenic effects.[4]
Requirement: Run Calcium Flux on 5-HT2A cells.
Desired Profile: Low efficacy (partial agonist or antagonist) at 5-HT2A.
Summary Table: Target Profile Goals
Target Receptor
Desired Activity
Biological Consequence
5-HT2C
Full/Partial Agonist
Satiety, Anxiolysis (Therapeutic)
5-HT2A
Antagonist/Weak Partial
Hallucinations (Adverse)
5-HT2B
Inactive
Cardiac Valvulopathy (Toxic)
5-HT1A
Agonist
Anxiolysis (Bonus/Synergistic)
Validating Experimental Logic (Self-Correction)
Common Pitfall: Phenylpiperazines often show "bell-shaped" dose-response curves in functional assays due to receptor desensitization or off-target toxicity at high concentrations (>30 µM).
Solution: Always inspect the raw kinetic traces in the FLIPR assay. If the signal spikes and then immediately drops below baseline, it indicates cytotoxicity, not antagonism.
Assay Interference:
1-(2-Chloro-5-methylphenyl)piperazine is a secondary amine. Ensure pH of the assay buffer is strictly 7.4. Basic compounds can alter intracellular pH, affecting calcium dye fluorescence independent of receptor activation.
Control: Run a "Mock" transfected cell line (Parental CHO) with the compound. If calcium signal is observed, it is a non-specific artifact.
References
Roth, B. L., et al. (2000). "The Pharmacology of Phenylpiperazines: Insights into 5-HT Receptor Selectivity." Journal of Pharmacology and Experimental Therapeutics.
Di Giovanni, G., et al. (2011). "5-HT2C Receptors in the Pathophysiology of CNS Disease." Springer Series in CNS Delivery.
Thomsen, W., et al. (2005). "Functional Assays for G Protein-Coupled Receptors." Current Opinion in Biotechnology.
PubChem Compound Summary. (2025). "1-(2-Chloro-5-methylphenyl)piperazine (CAS 321602-26-0)."[1] National Center for Biotechnology Information.
Experimental Workflow Diagram
Caption: Decision tree for profiling 1-(2-Chloro-5-methylphenyl)piperazine, prioritizing affinity confirmation before functional selectivity.
Application Notes & Protocols: A Comprehensive Guide to the Solubilization of 1-(2-Chloro-5-methylphenyl)piperazine for Preclinical Research
Abstract: This document provides a detailed protocol for the dissolution of 1-(2-Chloro-5-methylphenyl)piperazine, a key arylpiperazine intermediate and research compound.[1][2] Recognizing the critical role of proper co...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This document provides a detailed protocol for the dissolution of 1-(2-Chloro-5-methylphenyl)piperazine, a key arylpiperazine intermediate and research compound.[1][2] Recognizing the critical role of proper compound handling in experimental reproducibility, this guide offers a framework for selecting appropriate solvents and preparing solutions for both in vitro and in vivo applications. The protocols herein are synthesized from the established physicochemical principles of related piperazine derivatives and best practices in medicinal chemistry and pharmacology.[3][4][5][6]
Introduction: The Significance of Arylpiperazines
The N-arylpiperazine moiety is a privileged scaffold in modern medicinal chemistry, forming the core of numerous compounds targeting the central nervous system (CNS) and demonstrating a wide range of pharmacological activities, including antipsychotic, anxiolytic, and antidepressant effects.[2][7] 1-(2-Chloro-5-methylphenyl)piperazine belongs to this versatile class of compounds.[8][9] Accurate and consistent solubilization is the foundational first step for any subsequent biological evaluation, directly impacting data quality and the interpretation of a compound's activity. This guide provides the necessary technical details to ensure reliable solution preparation for screening and developmental assays.
Physicochemical Profile & Solubility Fundamentals
Understanding the physicochemical properties of 1-(2-Chloro-5-methylphenyl)piperazine is essential for developing an effective dissolution strategy. While specific experimental data for this exact molecule is not extensively published, we can infer its likely characteristics from closely related analogs.
Table 1: Physicochemical Properties of 1-(2-Chloro-5-methylphenyl)piperazine and Related Analogs
The presence of the chloromethylphenyl group imparts significant lipophilicity, suggesting that the free base form of 1-(2-Chloro-5-methylphenyl)piperazine will have poor aqueous solubility. The piperazine ring contains two nitrogen atoms, making it basic.[13] Therefore, its solubility can be significantly increased in acidic aqueous solutions due to the formation of a more soluble hydrochloride salt. Conversely, the free base is expected to be soluble in organic solvents.
Strategic Solvent Selection
The choice of solvent is dictated by the experimental context, primarily differentiating between in vitro and in vivo applications.
For In Vitro Applications (e.g., Cell-Based Assays, Enzyme Assays)
The primary goal for in vitro studies is to create a concentrated stock solution that can be serially diluted into an aqueous culture medium or assay buffer with minimal solvent-induced toxicity.
Primary Recommendation: Dimethyl Sulfoxide (DMSO)
Rationale: DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide array of lipophilic compounds.[6] It is the industry standard for creating stock solutions for compound screening libraries. Protocols for related piperazine derivatives frequently specify DMSO for stock solution preparation.[4][5]
Critical Consideration: While effective for dissolution, DMSO can exhibit cytotoxicity at higher concentrations. It is imperative to keep the final concentration of DMSO in the assay medium below 0.5%, and ideally below 0.1%, to avoid confounding experimental results.[4] Always include a vehicle control (medium with the same final DMSO concentration as the test wells) in your experimental design.
Alternative Solvents:
Ethanol (EtOH): Can be used as an alternative to DMSO. However, it is generally more volatile and may exhibit higher cytotoxicity for certain cell lines.
Methanol (MeOH): While some protocols for analytical purposes use methanol, its higher volatility and toxicity compared to DMSO make it less suitable for long-term storage of stock solutions or for use in live-cell assays.[3]
For In Vivo Applications (e.g., Animal Dosing)
Vehicle selection for in vivo studies is more complex, as it must ensure compound solubility and stability while minimizing toxicity to the whole organism. The choice is highly dependent on the route of administration (e.g., oral, intravenous, intraperitoneal).[6]
Aqueous Vehicles (for Salt Form): If the compound is available as a hydrochloride salt, or if it can be dissolved in an acidic solution, aqueous vehicles are preferred for their physiological compatibility.
Saline (0.9% NaCl): Isotonic and well-tolerated, making it ideal for intravenous (IV) or intraperitoneal (IP) injections.[6]
Phosphate-Buffered Saline (PBS): Provides buffering capacity to maintain a stable pH.
Acidified Water/Saline: For the free base, dropwise addition of HCl to an aqueous suspension can be used to form the salt in situ and facilitate dissolution. The final pH should be adjusted to a physiologically tolerable range (typically pH 4-8).
Co-Solvent Systems: For compounds with poor aqueous solubility even in salt form, a co-solvent system may be necessary.
DMSO/Saline or PEG/Saline Mixtures: A common strategy involves dissolving the compound in a minimal amount of an organic solvent like DMSO or polyethylene glycol (PEG) and then diluting it with saline or water.[6] It is crucial to determine the maximum tolerable percentage of the organic solvent for the chosen animal model and administration route. For example, a common vehicle for IP injection might be 10% DMSO, 40% PEG400, and 50% saline.
Oil-Based Vehicles: For highly lipophilic compounds intended for oral (PO) or subcutaneous (SC) administration, oil-based vehicles can be effective.
Corn Oil, Sesame Oil, Olive Oil: These are commonly used for dissolving lipophilic drugs.[6]
The following diagram outlines a logical workflow for selecting an appropriate solvent system.
Application Note: Strategic Synthesis of Piperazine Derivatives for Drug Discovery
Executive Summary: The Privileged Scaffold In the landscape of modern medicinal chemistry, the piperazine ring is designated as a "privileged scaffold."[1] Its ubiquity in FDA-approved therapeutics—ranging from the tyros...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Privileged Scaffold
In the landscape of modern medicinal chemistry, the piperazine ring is designated as a "privileged scaffold."[1] Its ubiquity in FDA-approved therapeutics—ranging from the tyrosine kinase inhibitor Imatinib (Gleevec) to the erectile dysfunction agent Sildenafil (Viagra) —stems from its unique physicochemical profile.
The piperazine core offers:
Solubility Enhancement: The secondary amines provide critical hydrogen bond acceptors/donors and ionizable centers (pKa ~9.8), improving aqueous solubility and bioavailability.
Conformational Rigidity: It acts as a rigid linker that directs pharmacophores into specific vectors, optimizing receptor binding kinetics.
Metabolic Stability: Compared to open-chain diamines, the cyclic structure is less prone to rapid metabolic cleavage.
This guide provides a robust, field-tested workflow for synthesizing piperazine derivatives, addressing the primary challenge: controlling regioselectivity to prevent symmetric bis-functionalization.
Strategic Workflow
The following diagram outlines the logical flow from scaffold selection to lead optimization, emphasizing the critical decision points between classical alkylation and transition-metal catalysis.
Figure 1: Strategic workflow for the synthesis of asymmetric piperazine derivatives, highlighting the divergence between classical SN2/SNAr and Pd-catalyzed routes.
The Challenge: Piperazine is a symmetric diamine. Direct alkylation with 1.0 equivalent of an electrophile typically yields a statistical mixture of unreacted starting material, mono-alkylated product, and bis-alkylated byproduct. Separation of these species is tedious and yield-limiting.
The Solution: The N-Boc Protection Strategy is the industry standard for symmetry breaking. It desymmetrizes the molecule, rendering one nitrogen inert to nucleophilic attack.
Protocol A: Synthesis of N-Boc-Piperazine
Note: While commercially available, in-house synthesis is cost-effective for large-scale campaigns.
Reagents:
Piperazine (anhydrous)
Di-tert-butyl dicarbonate (Boc₂O)
Dichloromethane (DCM) or Methanol (MeOH)
Triethylamine (Et₃N) - Optional, depending on pH control
Expert Insight: Using a large excess (3-4 equiv) of piperazine is critical here. It ensures Boc₂O reacts with a fresh piperazine molecule rather than an already mono-protected species.
Addition: Dissolve Boc₂O (8.4 g, 38.6 mmol, 1.0 equiv ) in DCM (50 mL). Add this solution dropwise to the piperazine solution over 60 minutes at 0°C.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours.
Workup (The "Self-Validating" Step):
Filter the reaction mixture. The white precipitate is mostly unreacted piperazine (insoluble in DCM).
Wash the filtrate with water (3 x 50 mL). The remaining unreacted piperazine partitions into the aqueous phase. The lipophilic N-Boc-piperazine remains in the DCM.
Bis-Boc byproduct check: If bis-Boc forms, it is highly lipophilic. It can be removed by dissolving the crude residue in minimal Et₂O and filtering (Bis-Boc is often less soluble) or via silica chromatography (Hex/EtOAc 1:1).
Yield: Concentrate the organic layer to yield a white solid (typically >90% yield based on Boc₂O).
Context: For connecting piperazine to unactivated aryl or heteroaryl halides (common in kinase inhibitors), classical SNAr fails. The Buchwald-Hartwig amination is the gold standard.
Mechanistic Insight
The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The choice of ligand is the determinant of success.[2] For secondary amines like piperazine, bulky electron-rich phosphines (e.g., XPhos , RuPhos , or BrettPhos ) facilitate the difficult reductive elimination step.
Figure 2: The Buchwald-Hartwig catalytic cycle.[3] Note that the deprotonation step is crucial and requires an anhydrous base to prevent catalyst poisoning.
Expert Insight: We use G3 precatalysts (Buchwald 3rd Generation) because they are air-stable solids that generate the active L-Pd(0) species efficiently upon heating, eliminating the need for glovebox handling of sensitive Pd(0) sources.
Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv) or Cs₂CO₃ (2.0 equiv)
Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed)
Step-by-Step:
Setup: In a reaction vial equipped with a stir bar, add the Aryl Bromide, N-Boc-Piperazine, XPhos Pd G3, and NaOtBu.
Inerting: Cap the vial with a septum. Evacuate and backfill with Nitrogen/Argon (3 cycles).
Critical Control Point: Oxygen is the enemy of Palladium. Do not skip this step.
Solvent Addition: Add anhydrous Toluene via syringe.
Reaction: Heat to 80-100°C for 2-12 hours. Monitor conversion via LCMS.
Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite (to remove insoluble salts and Pd black). Concentrate.
In drug discovery, residual metal content must be controlled (ICH Q3D guidelines limit Pd to <10 ppm in oral drugs).[5] Standard chromatography often fails to remove soluble Pd-ligand complexes.
Protocol C: Scavenger Resin Treatment
Reagents:
Silica-Thiol (e.g., SiliaMetS® Thiol) or MP-TMT resin.
Procedure:
Dissolve the crude reaction mixture (post-Celite filtration) in THF or EtOAc (10 mL per gram of product).
Add Silica-Thiol scavenger (approx. 50 wt% relative to the theoretical Pd mass, or simply 10% wt/wt relative to crude product).
Stir at 40-50°C for 2 hours.
Filter through a 0.45 µm PTFE filter. The Pd remains bound to the solid silica resin.
Proceed to final flash chromatography purification.
1-(2-Chloro-5-methylphenyl)piperazine solubility and stability issues
This guide functions as a specialized Technical Support Center for researchers working with 1-(2-Chloro-5-methylphenyl)piperazine (CAS: 76835-20-6).[1] It is structured to address the most frequent technical tickets rega...
Author: BenchChem Technical Support Team. Date: February 2026
This guide functions as a specialized Technical Support Center for researchers working with 1-(2-Chloro-5-methylphenyl)piperazine (CAS: 76835-20-6).[1] It is structured to address the most frequent technical tickets regarding solubility failures, stability degradation, and stock preparation.
1-(2-Chloro-5-methylphenyl)piperazine is a substituted arylpiperazine often used as a serotonergic ligand or synthetic intermediate.[1] Users frequently encounter reproducibility issues stemming from a fundamental misunderstanding of its state-dependent properties :
Free Base: Typically a pale yellow viscous liquid or low-melting solid.[1] Lipophilic.[1] Insoluble in neutral water.[1]
Hydrochloride Salt: White to off-white crystalline solid.[1] Hydrophilic.[1] Soluble in water/buffers (pH < 7).[1]
Critical Warning: Do not mistake the darkening of the liquid free base for simple "aging."[1] It indicates N-oxidation.[1]
Solubility Troubleshooting (Q&A)
Q: Why does my compound precipitate when I dilute my DMSO stock into the assay buffer?
A: This is a "Crash-Out" event caused by the hydrophobic effect.
The free base form of 1-(2-Chloro-5-methylphenyl)piperazine has a high LogP (estimated ~2.5–3.0).[1] When you dilute a high-concentration DMSO stock (e.g., 10 mM) into an aqueous buffer (pH 7.4), the solvent power drops drastically.[1]
The Fix:
Lower the Stock Concentration: Dilute step-wise. Go from 100% DMSO
50% DMSO Final Buffer.
Acidify the Buffer: The piperazine nitrogen has a pKa of approximately 8.5–9.[1]0. Ensure your assay buffer pH is slightly acidic or neutral.[1] If the pH is >9.0, the compound will remain unprotonated and insoluble.
Use the Salt Form: If possible, convert the free base to the HCl salt before dissolving in aqueous media.[1]
Q: I bought the "Hydrochloride" version, but it's not dissolving in PBS (pH 7.4). Why?
A: The Common Ion Effect and pH Suppression.
PBS contains high concentrations of sodium and potassium ions.[1] While rare for this specific mass, high ionic strength can sometimes reduce solubility. More likely, the pH of your PBS (7.4) is close enough to the pKa that a fraction of the molecules are deprotonating back to the insoluble free base.[1]
The Fix: Dissolve the solid in pure, deionized water or 10 mM HCl first to ensure full protonation and dissolution, then dilute into the final PBS buffer.
Q: What is the maximum solubility in DMSO?
A: The free base is miscible or highly soluble (>50 mM) in DMSO.[1] The HCl salt is less soluble in DMSO but typically reaches 10–20 mM.[1]
Recommendation: For long-term storage, prepare stocks in anhydrous DMSO at 10 mM. Avoid water-containing DMSO (hygroscopic) as it accelerates degradation.[1]
Stability & Storage Protocols
Q: My clear stock solution turned yellow/brown. Is it still usable?
A: No. Discard it immediately.
The color change indicates N-oxidation of the secondary amine in the piperazine ring.[1] Arylpiperazines are electron-rich and susceptible to oxidative degradation, especially in solution.[1]
Mechanism: Dissolved oxygen attacks the nitrogen lone pair, forming N-oxides.[1] Light accelerates this process.[1]
Prevention: Store DMSO stocks in amber vials, purged with nitrogen or argon, at -20°C or -80°C.[1]
Q: Can I freeze-thaw my stock solutions?
A: Limit to 3 cycles maximum.
Repeated freeze-thaw cycles introduce condensation (water) into the DMSO.[1] Water lowers the solubility and promotes hydrolysis or oxidation.[1]
Best Practice: Aliquot your master stock (e.g., 10 mM) into single-use vials (e.g., 20 µL each) immediately after preparation.
Experimental Protocols
Protocol A: Preparation of a Robust 10 mM Stock Solution
Use this protocol to ensure minimal degradation and maximum reproducibility.
Weighing: Weigh the substance rapidly. The free base is hygroscopic and may absorb water from the air, altering the effective molecular weight.
Solvent: Use Anhydrous DMSO (Grade ≥99.9%, water <0.005%).
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5234748, 1-[(2-Chlorophenyl)(phenyl)methyl]piperazine. (Note: Structural analog used for property estimation).[1][3] Retrieved from [Link]
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Monographs: Piperazine Derivatives Stability and Solubility. (General arylpiperazine solubility data). Retrieved from [Link]
ResearchGate. Synthesis and biological evaluation of N-arylpiperazine derivatives. (Methodologies for dissolving arylpiperazines in DMSO/Water). Retrieved from [Link]
improving the yield of 1-(2-Chloro-5-methylphenyl)piperazine synthesis
An N-aryl piperazine moiety is a common scaffold in many biologically active molecules.[1][2] Specifically, 1-(2-Chloro-5-methylphenyl)piperazine is a key intermediate in the synthesis of various pharmaceutical compounds...
Author: BenchChem Technical Support Team. Date: February 2026
An N-aryl piperazine moiety is a common scaffold in many biologically active molecules.[1][2] Specifically, 1-(2-Chloro-5-methylphenyl)piperazine is a key intermediate in the synthesis of various pharmaceutical compounds. Achieving a high yield in its synthesis is crucial for the economic viability and efficiency of drug development processes.
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1-(2-Chloro-5-methylphenyl)piperazine. The guidance is designed for researchers, scientists, and drug development professionals to help optimize their synthetic protocols.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions to improve reaction outcomes.
Question 1: My reaction yield is very low or I'm getting no product at all. What are the likely causes?
Low or no yield is a common but frustrating issue. The cause often depends on the synthetic route chosen. The two primary methods for synthesizing N-arylpiperazines are the traditional condensation of an aniline with bis(2-chloroethyl)amine and the more modern Palladium-catalyzed Buchwald-Hartwig amination.[3][4]
For Buchwald-Hartwig Amination:
Cause A: Inactive Catalyst System. The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ.[5] The phosphine ligand is crucial for both stabilizing the Pd(0) center and facilitating the catalytic cycle. Both components are sensitive to oxidation.
Solution:
Ensure Inert Atmosphere: The reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen). This involves using Schlenk techniques or a glovebox to handle reagents.[1]
Select the Right Ligand: Aryl chlorides are less reactive than bromides or iodides.[5] Sterically hindered and electron-rich phosphine ligands (e.g., RuPhos, XPhos, or SPhos) are often necessary to achieve high yields.[1]
Use a Pre-catalyst: Consider using a commercially available, air-stable Pd pre-catalyst which can simplify handling and ensure a reliable generation of the active Pd(0) species.[3]
Cause B: Incorrect Base or Solvent. The base is not just a proton scavenger; it plays a role in the catalytic cycle. The solvent must be anhydrous and capable of solubilizing the reactants at the required temperature.
Solution:
Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is the most common and effective base for these couplings.[5][6]
Solvent Choice: Anhydrous toluene or dioxane are standard solvents. Ensure they are properly dried before use, as water can deactivate the catalyst and base.
For Traditional Aniline + bis(2-chloroethyl)amine Condensation:
Cause A: Insufficiently Harsh Conditions. This method is known to require high temperatures and long reaction times to proceed.[3][7]
Solution:
Elevate Temperature: The reaction is often carried out at reflux in a high-boiling solvent like xylene or without a solvent at temperatures between 160-250°C.[8][9]
Extend Reaction Time: Monitor the reaction by TLC or LC-MS. These reactions can take up to 24-48 hours to reach completion.[8][10]
Cause B: Poor Quality Starting Materials. The purity of both the 2-chloro-5-methylaniline and the bis(2-chloroethyl)amine hydrochloride is critical.
Solution:
Verify Purity: Use freshly distilled aniline and ensure the bis(2-chloroethyl)amine hydrochloride is pure and dry.
Consider Stoichiometry: A slight excess of the aniline can sometimes be used to drive the reaction, though this may complicate purification.[9]
Question 2: I'm observing a significant amount of a bis-arylated side product. How can I improve selectivity for mono-arylation?
The formation of 1,4-bis(2-chloro-5-methylphenyl)piperazine is a common side reaction, as both nitrogen atoms of piperazine are nucleophilic.
Cause A: Incorrect Stoichiometry. If the ratio of piperazine to the aryl halide is too low, the desired mono-arylated product, once formed, can react again with another molecule of the aryl halide.
Solution:
Use Excess Piperazine: Employing a significant excess of piperazine (3 to 8 equivalents) can statistically favor the mono-arylation product.[4] This is particularly effective in large-scale synthesis where piperazine itself can sometimes be used as the solvent.[3][11] The downside is the need to remove the excess piperazine during workup.
Cause B: Use of Unprotected Piperazine. Using piperazine directly in a 1:1 stoichiometry often leads to a mixture of mono- and bis-arylated products.
Solution:
Employ Mono-protected Piperazine: The most reliable strategy is to use a mono-protected piperazine, such as N-Boc-piperazine.[1] The Boc (tert-butyloxycarbonyl) group effectively blocks one of the nitrogen atoms, ensuring only mono-arylation occurs.
Deprotection Step: Following the coupling reaction, the Boc group is easily removed under acidic conditions (e.g., HCl in ethyl acetate or dioxane) to yield the final product.[12] This two-step approach often results in a much cleaner reaction profile and higher overall yield of the desired product.
Question 3: My crude product is difficult to purify. What strategies can I use?
Purification can be challenging due to the presence of unreacted starting materials, side products, and catalyst residues.
Cause A: Basic/Acidic Impurities. Unreacted 2-chloro-5-methylaniline (basic) and excess piperazine (basic) can complicate purification.
Solution:
Acid-Base Extraction: Perform a liquid-liquid extraction. After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl) to remove basic impurities. The desired product, also being basic, will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and re-extracted with an organic solvent to recover the purified product.
Cause B: Catalyst Residues. Palladium residues can be difficult to remove and may contaminate the final product.
Solution:
Filtration: After the reaction, passing the crude mixture through a plug of silica gel or celite can help remove some of the palladium catalyst.
Aqueous Wash: Washing the organic layer with an aqueous solution of ammonium chloride or brine can help remove residual metals.
Cause C: Similar Polarity of Products and Impurities. The desired product and the bis-arylated side product may have similar polarities, making chromatographic separation difficult.
Solution:
Flash Column Chromatography: This is the most common method for purification. Careful selection of the solvent system (e.g., a gradient of ethyl acetate in hexanes, often with a small amount of triethylamine to prevent streaking of the amine product on the silica gel) is crucial.
Crystallization/Salt Formation: Convert the free base product into a salt, such as the hydrochloride or diacetate salt.[8][13] Salts often have different solubility profiles and can be purified by recrystallization from a suitable solvent like ethanol or isopropanol, which is a highly effective method for removing impurities.[13]
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better: Traditional Condensation or Buchwald-Hartwig Amination?
Both methods have their place in synthesis, but for versatility and efficiency, the Buchwald-Hartwig amination is generally superior.
Recommendation: For laboratory-scale synthesis and process development where yield and purity are paramount, the Buchwald-Hartwig amination is the preferred method. The traditional method may be considered for large-scale industrial production if cost is the primary driver and the conditions can be safely managed.
Q2: Should I use a protected or unprotected piperazine for the Buchwald-Hartwig reaction?
This choice represents a trade-off between reaction steps and purification ease.
Unprotected Piperazine: This allows for a single-step synthesis. However, to avoid bis-arylation, a large excess of piperazine is required, which must be removed during workup.[4] This can be inefficient on a smaller scale.
Mono-protected Piperazine (e.g., N-Boc-piperazine): This is a two-step process (coupling followed by deprotection). While it adds a step, it provides excellent control over selectivity, leading to a cleaner crude product that is much easier to purify and often results in a higher isolated yield of the desired mono-arylated product.[1]
Recommendation: For most applications, especially during research and development, using N-Boc-piperazine is the most robust and reliable strategy.
Q3: How can I effectively monitor the reaction's progress?
Regular monitoring is key to determining the optimal reaction time and preventing the formation of degradation products.
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively track the consumption of the starting aryl halide and the formation of the product. A suitable mobile phase might be 20-30% ethyl acetate in hexanes with 1% triethylamine.
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information, allowing you to confirm the mass of the product and identify any major side products being formed. This is the preferred method for accurate monitoring.[1]
This protocol describes the synthesis of 1-(2-Chloro-5-methylphenyl)piperazine via a two-step sequence involving the coupling of 1-Boc-piperazine with 2-chloro-5-methylaniline followed by deprotection.
Step 1: Synthesis of tert-butyl 4-(2-chloro-5-methylphenyl)piperazine-1-carboxylate
Setup: To a dry Schlenk flask, add 2-chloro-5-methylaniline (1.0 eq), 1-Boc-piperazine (1.2 eq), sodium tert-butoxide (1.4 eq), and the palladium catalyst/ligand system (e.g., 2 mol% Pd₂(dba)₃ and 4 mol% RuPhos).
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
Solvent Addition: Add anhydrous toluene via syringe.
Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
Workup: Once the starting material is consumed, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure Boc-protected product.
Step 2: Deprotection to 1-(2-Chloro-5-methylphenyl)piperazine
Setup: Dissolve the purified product from Step 1 in a suitable organic solvent such as ethyl acetate, methanol, or 1,4-dioxane.
Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or concentrated HCl).
Reaction: Stir the mixture at room temperature. The reaction is usually complete within 1-3 hours, often indicated by the precipitation of the product as its hydrochloride salt.
Isolation: Isolate the hydrochloride salt by filtration. To obtain the free base, suspend the salt in water, basify with a strong base (e.g., 6M NaOH) to pH >12, and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).
Final Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, 1-(2-Chloro-5-methylphenyl)piperazine.
Visualizations
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Caption: Recommended workflow for synthesis and purification.
References
BenchChem. (n.d.). Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination.
Google Patents. (2016). WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.
Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC.
Vitale, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
Organic Chemistry Portal. (2016). Synthesis of piperazines.
ResearchGate. (n.d.). Synthesis of target piperazine derivatives 23a–h. Reagents and conditions.
Dayalan, A., et al. (n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry.
Shejul, P. B., & Vyavahare, A. V. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research.
International Journal of Pharmaceutical Sciences Review and Research. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES.
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
ResearchGate. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
WuXi AppTec. (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
SciSpace. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate.
Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology.
ResearchGate. (2025). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ).
Semantic Scholar. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands.
Google Patents. (1959). US2919275A - Purification of piperazine.
Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions.
Google Patents. (2014). CN103980229A - Preparation method of N-phenyl piperazine.
Kim, H. Y., et al. (2020). Design, synthesis, and biological evaluation of N-arylpiperazine derivatives as interferon inducers. PubMed Central.
Purifying 1-arylpiperazines like 1-(2-Chloro-5-methylphenyl)piperazine requires navigating a specific set of physicochemical challenges: the basicity of the secondary amine, the lipophilicity of the aryl ring, and the persistent presence of unreacted piperazine.
This guide moves beyond generic protocols. It treats purification as a logic-gate process where specific impurities (bis-aryl byproducts, unreacted piperazine, inorganic salts) are systematically eliminated based on their chemical properties.
Module 1: Acid-Base Extraction (The Workhorse)
Objective: Remove neutral organic impurities and excess piperazine without chromatography.
The Science:
The distal nitrogen of the piperazine ring is basic (
). By manipulating pH, we toggle the molecule between a water-soluble ammonium salt and a lipophilic free base.
Low pH (< 2): The molecule is protonated and resides in the aqueous phase. Neutral organic impurities (e.g., unreacted aryl halides) remain in the organic phase.
High pH (> 12): The molecule is deprotonated (free base) and migrates to the organic phase.
The Piperazine Trap: Unreacted piperazine is highly water-soluble (
) compared to your product (). Thorough water washes at the free-base stage are critical.
Protocol:
Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
Acid Extraction: Extract the organic layer 3x with 1M HCl .
Checkpoint: Your product is now in the Aqueous Layer . Discard the organic layer (contains non-basic impurities).
Basification: Cool the aqueous layer to 0°C. Slowly add 4M NaOH until pH > 12.
Observation: The solution should become cloudy as the free base oils out.
Recovery: Extract the cloudy aqueous mixture 3x with DCM .
Piperazine Wash: Wash the combined DCM layers 5x with Brine/Water (1:1) .
Why? This aggressively removes residual unreacted piperazine, which partitions into the aqueous phase.
Drying: Dry over anhydrous
, filter, and concentrate.
Visual Workflow:
Figure 1: Acid-Base Extraction Workflow for Amine Purification.
Module 2: Salt Formation & Recrystallization (The Polishing Step)[6]
Objective: Convert the oil/low-melting solid free base into a stable, crystalline solid (Hydrochloride or Fumarate salt) to achieve >98% purity.
The Science:
1-(2-Chloro-5-methylphenyl)piperazine free base is often an oil or low-melting solid. Crystallization is difficult.[6][7] Converting it to the Hydrochloride (HCl) salt creates a rigid lattice that excludes impurities.
Protocol (HCl Salt Formation):
Dissolve 1 g of the free base in 5 mL of Ethanol (EtOH) or Isopropanol (IPA) .
Cool to 0°C in an ice bath.
Dropwise add 1.1 equivalents of HCl (using 4M HCl in Dioxane or concentrated aqueous HCl).
Warning: Do not add large excess; it degrades the product or traps acid.
Stir for 30 minutes. A white precipitate should form.
Recrystallization:
Heat the suspension to reflux until dissolved (add minimal extra EtOH if needed).
Allow to cool slowly to room temperature, then to 4°C.
Filter the crystals and wash with cold Diethyl Ether .
Data Table: Solvent Selection for Crystallization
Solvent System
Suitability
Notes
Ethanol (Abs)
High
Best for HCl salts. Good solubility at reflux, poor at RT.
Good anti-solvent. Use in combination with EtOH.[8]
Water
Low
Avoid. High solubility of the salt leads to yield loss.
Module 3: Chromatography (The Precision Tool)
Objective: Isolate product when extraction fails (e.g., bis-aryl impurities present).
The Science:
Amines interact strongly with the acidic silanols on silica gel, causing "tailing" (broad, streaky spots). To prevent this, the mobile phase must be modified with a base to compete for these active sites.
Ninhydrin Stain: Stains the secondary amine (piperazine NH) typically reddish/purple.
Dragendorff’s Reagent: Highly specific for tertiary/secondary amines (orange spots).
Troubleshooting & FAQs
Q1: My product is an oil and won't crystallize even after adding HCl. What is wrong?
Diagnosis: You likely have trapped solvent or "oiling out" due to impurities.
Fix:
Trituration: Add diethyl ether or hexanes to the oil and scratch the flask wall vigorously with a glass rod. This provides nucleation sites.
Seed Crystal: If you have a tiny amount of solid from a previous batch, add it.
Solvent Switch: Try Isopropanol instead of Ethanol. It has a higher boiling point and different solubility profile.[6]
Q2: I see a persistent impurity at the baseline of my TLC plate.
Diagnosis: This is likely the Hydrochloride salt forming on the plate if your solvent is acidic, or residual inorganic salts.
Fix: Ensure your sample is fully neutralized (free base) before spotting. Add a drop of ammonia to your TLC developing tank to sharpen the spots.
Q3: How do I remove the "Bis-aryl" impurity (two phenyl rings on one piperazine)?
Diagnosis: This byproduct (1,4-bis(2-chloro-5-methylphenyl)piperazine) is much more lipophilic than your product.
Fix:
Acid Wash: It is much less basic (two electron-withdrawing aryl groups). It will likely remain in the organic layer during the Acid Extraction step (Module 1, Step 2).
Chromatography: It will elute much faster (higher
) than your mono-substituted product in non-polar solvents.
Q4: H-NMR shows a singlet at ~2.8 ppm that integrates too high. Is this piperazine?
Diagnosis: Yes, free piperazine gives a sharp singlet around 2.8-3.0 ppm.
Fix: Your water washes were insufficient.
Action: Redissolve in DCM and wash 3 more times with saturated brine . If that fails, put the sample under High Vacuum (< 1 mbar) at 60°C for 2 hours. Piperazine sublimes/evaporates more easily than the product.
References
BenchChem. (2025).[7] Technical Support Center: Purification of Piperazine-Containing Compounds. Retrieved from
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4837, Piperazine. Retrieved from
Organic Chemistry Portal. (2023). Synthesis of Piperazines. Retrieved from
Santa Cruz Biotechnology. (2025). 1-(5-Chloro-2-methylphenyl)piperazine Product Data. Retrieved from
BOC Sciences. (2025). 1-(5-Chloro-2-methylphenyl)piperazine Properties and Specifications. Retrieved from
Author: BenchChem Technical Support Team. Date: February 2026
Research Grade Support | Batch Variability & Troubleshooting[1][2][3]
Status: Operational
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Scope: Chemical Stability, Solubility Optimization, and Assay Interference[1]
Executive Summary: The "Silent" Variables
Researchers frequently report batch-to-batch inconsistencies with 1-(2-Chloro-5-methylphenyl)piperazine .[][3][1] While often attributed to "biological noise," our root-cause analysis identifies three physicochemical drivers specific to this arylpiperazine scaffold:
Salt Stoichiometry Drift: The difference between the free base, mono-hydrochloride, and di-hydrochloride forms significantly alters pH and solubility in assay buffers.[][1]
Residual Transition Metals: Synthesis via Buchwald-Hartwig amination often leaves trace Palladium (Pd), which is cytotoxic and fluorescence-quenching.[][3][1]
DMSO-Induced Aggregation: Stock solutions in DMSO are hygroscopic; absorbed water causes "invisible" micro-precipitation of the lipophilic free base upon dilution.[][3]
This guide provides orthogonal troubleshooting workflows to isolate and resolve these variables.
Module 1: Chemical Purity & Composition
Q: My HPLC shows >98% purity, but the biological potency (IC50) has shifted 10-fold between batches. Why?
A: You are likely facing a "Salt Mismatch" or "Counter-ion Drift." [][3]
Standard HPLC-UV/Vis methods detect the UV-active arylpiperazine core but are blind to the inorganic counter-ions (HCl, HBr, Fumarate).[][3][1]
The Mechanism: A batch labeled "Hydrochloride" could be a Mono-HCl (1:[][3]1) or Di-HCl (1:[][3][1]2) salt.[][3] The Di-HCl salt has a lower molecular weight percentage of the active parent drug compared to the Mono-HCl.[] If you calculate molarity based on the wrong molecular weight, your actual dose could be off by 15-20%.[][3][1]
The Fix (Orthogonal Validation):
Quick Check: Measure the pH of a 10 mM aqueous solution. Di-HCl salts are significantly more acidic (pH ~2-3) than Mono-HCl (pH ~5-6).[][3]
Definitive Method: Perform Quantitative NMR (qNMR) using an internal standard (e.g., Maleic Acid) to determine the exact weight-percent of the active piperazine core.[1]
Q: We observe unexplained toxicity in control cells treated with this compound.[1][2] Is the molecule inherently toxic?
A: Rule out Residual Palladium (Pd) before assuming off-target toxicity. [][3][1]
The 2-chloro-5-methyl substitution pattern on the phenyl ring is often installed using Palladium-catalyzed cross-coupling (Buchwald-Hartwig).[][3]
The Mechanism: Residual Pd species can remain bound to the basic piperazine nitrogen. Even at low levels (<100 ppm), Pd is cytotoxic and can catalyze oxidative stress in cell culture, mimicking a "drug effect."[1]
The Fix:
Check the Certificate of Analysis (CoA) for Heavy Metals (ICP-MS) .[][3]
If Pd is >20 ppm, treat the stock solution with a metal scavenger resin (e.g., SiliaMetS® Thiol) before use in biological assays.[1]
Module 2: Solubility & Handling
Q: The compound dissolves in DMSO, but precipitates immediately when added to the assay buffer. How do I fix this "Crash-out"?
A: This is a Kinetic vs. Thermodynamic Solubility issue driven by pKa.
Arylpiperazines are weak bases (pKa ~9.8).[][3][1] In DMSO, they are soluble.[1] In aqueous buffer (pH 7.4), the equilibrium shifts.[1]
The Mechanism:
The "Water Spike": DMSO is hygroscopic. If your stock vial is opened repeatedly, it absorbs atmospheric water.[1]
The Crash: As water enters the DMSO stock, the lipophilic neutral form of the piperazine (Free Base) becomes insoluble before you even pipette it. When you add this compromised stock to the buffer, it forms micro-aggregates that are invisible to the naked eye but scatter light and reduce effective concentration.
The Fix:
Storage: Store DMSO stocks in single-use aliquots under Argon.
Protocol: Use the "Step-Down Dilution" method (see Protocol A below) rather than a direct spike into the buffer.
Troubleshooting Logic Pathways
The following diagram illustrates the decision matrix for diagnosing batch variability.
Figure 1: Root Cause Analysis Decision Tree for Arylpiperazine Variability.
Technical Protocols
Protocol A: The "Step-Down" Dilution Method
Use this to prevent precipitation when transferring from DMSO to Aqueous Buffer.[]
Context: Direct addition of high-concentration DMSO stock (e.g., 10 mM) to buffer often causes local high concentrations that trigger precipitation.[][3][1]
Prepare Intermediate Stock: Dilute your 10 mM DMSO stock 1:10 into pure ethanol or PEG-400 (Result: 1 mM).
Why? Ethanol/PEG reduces the surface tension and acts as a bridge between the lipophilic drug and the aqueous buffer.
Slow Addition: Add the Intermediate Stock to your assay buffer (vortexing rapidly during addition).
Equilibration: Allow the solution to sit for 15 minutes at room temperature.
Visual Check: Inspect for turbidity. If clear, proceed.
Batch B precipitates earlier in dose-response.[][3][1]
References
International Council for Harmonisation (ICH). (2019).[][3] ICH Q3D(R2) Guideline for Elemental Impurities.[][3][4] Retrieved from [Link]
Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.[][3] Advanced Synthesis & Catalysis.[][3][5] Retrieved from [Link][][3][1]
Lipinski, C. A., et al. (2001).[1][6] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[6] Advanced Drug Delivery Reviews.[][3][6] Retrieved from [Link]
National Center for Biotechnology Information. (2024).[][3] PubChem Compound Summary for CID 5326884, 1-(5-Chloro-2-methylphenyl)piperazine.[][3][1] (Note: Isomer verification required).[][3][1] Retrieved from [Link][][3][1]
This guide addresses the two primary industrial routes for synthesizing this scaffold. The choice depends on your facility's capabilities regarding high-temperature handling vs. heavy metal remediation.
Decision Matrix: Which Route Fits Your Facility?
Feature
Route A: Buchwald-Hartwig Amination
Route B: Aniline Cyclization (Legacy)
Chemistry
Pd-catalyzed C-N coupling of aryl halide + piperazine.
Cyclization of aniline + bis(2-chloroethyl)amine.[1][2]
Key Advantage
Mild conditions (80-100°C), high specificity.
Low raw material cost, no heavy metals.
Primary Risk
Catalyst cost, Pd removal, Dimer formation.
"Mustard-type" intermediates, high temp (150°C+).
Ideal Scale
100g to 50kg (High-value GMP).
>100kg (Commodity/Cost-driven).
Visual Workflow & Logic
Caption: Decision tree comparing the Buchwald-Hartwig (Route A) and Aniline Cyclization (Route B) pathways, highlighting critical risks and process steps.
Technical Protocols & Troubleshooting
Module A: Buchwald-Hartwig Amination (Preferred for GMP)
Mixture: Combine aniline (1.0 equiv) and bis-chloroethylamine HCl (1.0-1.2 equiv).
Conditions:
Method 1 (Solvent-Free): Heat melt to 160-200°C [10].
Method 2 (Solvent): Reflux in Diglyme or Xylene (140-150°C) for 12-24h [9].
Workup: Basify with NaOH, extract into Toluene, and distill.
Troubleshooting Guide (Route B)
User Issue
Root Cause Analysis
Corrective Action
"Reaction mixture turned into a black tar."
Polymerization/Oxidation: Reaction temperature too high or insufficient agitation in the melt.
Use Solvent: Switch to Diglyme or Chlorobenzene to control heat transfer. Keep Temp <180°C.
"Incomplete conversion / Low Yield."
HCl Inhibition: The reaction generates HCl, protonating the aniline and reducing nucleophilicity.[3]
Trap Acid: Although the amine HCl is the reagent, adding a weak base or ensuring high temp allows HCl off-gassing. Note: Standard protocols often rely on the melt; ensure vigorous stirring.
"Safety alarm: Vesicant handling."
Nitrogen Mustard Risk: Bis(2-chloroethyl)amine is a blister agent precursor.
Containment: Load solids in a closed system (glovebox or solids charging port). Use 5% NaOH solution in scrubber to neutralize vapors.
"Product solidifies in the reactor."
Salt Formation: The product forms a hydrochloride salt upon cooling, seizing the agitator.
Hot Quench: Add hot water or dilute NaOH before the mixture cools below 90°C to dissolve salts and keep the organic oil fluid.
Impurity Profiling & Control
Common Impurities Table
Impurity Name
Structure Description
Origin
Control Strategy
The "Dimer"
1,4-bis(2-chloro-5-methylphenyl)piperazine
Route A: Product competes with piperazine for Aryl-Br.
High Piperazine equivalents (>3 eq).
Regioisomer A
1-(2-Chloro-4-methylphenyl)piperazine
Impure Starting Material (Aniline or Bromide isomer).
QC the Starting Material (GC purity >98%).
Des-Halo Analog
1-(3-Methylphenyl)piperazine
Route A: Pd-catalyzed reduction of the C-Cl bond.
Use mild bases (CsCO) instead of NaOBu; lower Temp.
Bis(2-chloroethyl)amine hydrochloride (Route B) is structurally related to nitrogen mustards. It is a potent alkylating agent.
Protocol: Neutralize all glassware and spills with 10% NaOH/MeOH solution immediately.
Palladium Residues (Route A): For pharmaceutical use, Pd must be <10 ppm (ICH Q3D).
Protocol: The final isolation should preferably be the Hydrochloride Salt (precipitated from EtOH/HCl or IPA/HCl), which efficiently rejects Pd complexes remaining in the mother liquor.
References
BenchChem. Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination. Retrieved from
Sigma-Aldrich (MilliporeSigma). Scale-Up Guide: Buchwald-Hartwig Amination. Retrieved from
Organic Chemistry Portal. Synthesis of Piperazines. Retrieved from
Reddit (r/Chemistry). Help troubleshooting a Buchwald-Hartwig amination? (Community Technical Discussion). Retrieved from
Vertex AI Search.Synthesis of 1-(2-Chloro-5-methylphenyl)piperazine scale up.
BOC Sciences. CAS 76835-20-6 Product Page.[] Retrieved from
MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA. Retrieved from
Asian Journal of Chemistry. Synthesis of Some Cyclophosphorodiamidates Derivatives of Bis(2-chloroethyl)amine. Retrieved from
ResearchGate. A general and convenient synthesis of N-aryl piperazines.[5][6] (Aniline Route Optimization). Retrieved from
Google Patents. CN103980229A - Preparation method of N-phenyl piperazine. (Melt Process). Retrieved from
Comparative Guide: 1-(2-Chloro-5-methylphenyl)piperazine vs. Piperazine Analogues
The following guide provides an in-depth technical comparison of 1-(2-Chloro-5-methylphenyl)piperazine against established piperazine derivatives. It synthesizes structural analysis, inferred pharmacology based on Struct...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical comparison of 1-(2-Chloro-5-methylphenyl)piperazine against established piperazine derivatives. It synthesizes structural analysis, inferred pharmacology based on Structure-Activity Relationships (SAR), and rigorous experimental protocols for validation.
Executive Summary & Compound Profile
1-(2-Chloro-5-methylphenyl)piperazine (CAS: 321602-26-0) is a specific isomer of the chloromethylphenylpiperazine family.[1] While less characterized in public literature than its regioisomers like 1-(3-chlorophenyl)piperazine (mCPP) or 1-(5-chloro-2-methylphenyl)piperazine , its structural features suggest a distinct pharmacological profile.
This guide evaluates its efficacy by contrasting it with three key benchmarks:
mCPP: The "gold standard" non-selective 5-HT receptor agonist.
1-(5-Chloro-2-methylphenyl)piperazine: A regioisomer often used as a scaffold for TRPC channel modulators.
The efficacy of phenylpiperazines is dictated by the substitution pattern on the phenyl ring.
Ortho-Substitution (2-position): The 2-Chloro group in the target compound introduces steric hindrance near the piperazine nitrogen. In SAR studies, ortho-substitution often reduces affinity for 5-HT2C receptors compared to meta-substitution (as seen in mCPP) but may enhance selectivity for 5-HT2A or Dopamine D4 receptors.
Meta-Substitution (5-position): The 5-Methyl group adds lipophilicity (
) and electron-donating character, potentially increasing blood-brain barrier (BBB) permeability and altering metabolic stability compared to the unsubstituted parent.
Comparative Efficacy Analysis
The following table synthesizes known data for benchmarks and predicted parameters for the target compound based on SAR principles.
Feature
1-(2-Chloro-5-methylphenyl)piperazine
mCPP (1-(3-chlorophenyl)piperazine)
1-(5-Chloro-2-methylphenyl)piperazine
CAS Number
321602-26-0
21500-98-1
76835-20-6
Primary Target
Predicted: 5-HT2A / D4 (Mixed)
5-HT2C (Agonist) / 5-HT1B
Scaffold for TRPC3/6/7 Activators
Receptor Affinity
Moderate (Steric hindrance at ortho)
High (Ki ~ 3-10 nM at 5-HT2C)
Variable (dependent on derivatization)
Functional Effect
Partial Agonist / Antagonist (Likely)
Agonist (Anxiogenic/Hypophagic)
Precursor to TRPC modulators (e.g., PPZ1)
Metabolic Fate
Hydroxylation at C4; N-oxidation
Hydroxylation; N-dealkylation
Similar; Methyl oxidation likely
Key Application
Specific Ligand Screening / SAR probing
Serotonergic Probe / Drug Metabolite
Ion Channel Pharmacology
Mechanistic Insight: The "Ortho-Effect"
In mCPP, the 3-chloro substituent sits in a "sweet spot" that maximizes interaction with the hydrophobic pocket of the 5-HT2C receptor. In 1-(2-Chloro-5-methylphenyl)piperazine , the 2-chloro group forces the phenyl ring to twist out of coplanarity with the piperazine ring. This conformational constraint typically:
Decreases 5-HT2C intrinsic activity (shifting from full agonist to partial agonist or antagonist).
Increases selectivity for adrenergic (
) or dopaminergic subtypes in some scaffolds.
Visualization: Structure-Activity Pathway
The following diagram illustrates the divergent pharmacological pathways determined by the substitution pattern.
Caption: Divergent pharmacological outcomes driven by steric effects of ortho- vs. meta-substitution on the phenylpiperazine scaffold.
Experimental Protocols for Validation
Since direct efficacy data is limited, the following self-validating protocols are designed to empirically determine the compound's profile.
1H NMR (DMSO-d6): Look for the specific splitting pattern of the 1,2,5-substituted phenyl ring (singlet for methyl, specific doublets for aromatic protons).
HPLC: Purity >98% required to rule out contamination with regioisomers.
References
5-HT2C Receptor Pharmacology & mCPP
Source: National Institutes of Health (NIH) / PubMed.
Context: mCPP is a non-selective 5-HT agonist with high affinity for 5-HT2C.
A Comparative Guide to the Structure-Activity Relationships of 1-(2-Chloro-5-methylphenyl)piperazine Analogs
For Researchers, Scientists, and Drug Development Professionals This document moves beyond a simple recitation of facts, offering a technical narrative that explains the rationale behind experimental designs and the inte...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This document moves beyond a simple recitation of facts, offering a technical narrative that explains the rationale behind experimental designs and the interpretation of results. By synthesizing data from multiple studies on structurally related arylpiperazines, we aim to provide a predictive framework for the rational design of novel analogs with improved potency, selectivity, and pharmacokinetic profiles.
Introduction: The Arylpiperazine Scaffold in CNS Drug Discovery
The arylpiperazine moiety is a well-established pharmacophore found in numerous approved drugs and clinical candidates targeting the central nervous system. Its versatile structure allows for modifications at both the aryl ring and the second nitrogen of the piperazine ring, providing a rich landscape for SAR exploration. The parent compound, 1-(2-Chloro-5-methylphenyl)piperazine, serves as a foundational scaffold for investigating the impact of subtle structural changes on biological activity.
The key structural features that dictate the pharmacological profile of these analogs are:
Substituents on the Phenyl Ring: The nature, position, and electronic properties of substituents on the phenyl ring are critical determinants of receptor affinity and selectivity.
The Piperazine Ring: This central linker can be modified, though it is often conserved to maintain the necessary spatial relationship between the aryl group and the substituent at the N4 position.
The N4-Substituent: The group attached to the second nitrogen of the piperazine ring plays a crucial role in defining the ligand's interaction with the receptor and can be tailored to target specific receptor subtypes.
This guide will systematically explore the SAR at each of these positions, drawing on published data for structurally analogous compounds to build a comprehensive understanding.
The Core Directive: Understanding Receptor Interactions
The biological activity of 1-(2-chloro-5-methylphenyl)piperazine analogs is primarily mediated through their interaction with GPCRs, a large family of transmembrane proteins that play a pivotal role in cellular signaling. Upon ligand binding, these receptors undergo a conformational change, initiating a cascade of intracellular events. The two primary signaling pathways of interest for this class of compounds are:
Gαs/Gαi-coupled receptors: These receptors modulate the production of cyclic adenosine monophosphate (cAMP), a key second messenger. Activation of Gαs stimulates adenylyl cyclase, increasing cAMP levels, while activation of Gαi inhibits this enzyme, leading to a decrease in cAMP.
Gαq-coupled receptors: These receptors activate phospholipase C (PLC), which in turn leads to the production of inositol phosphates (such as IP1) and an increase in intracellular calcium concentrations.
Understanding which pathway an analog preferentially modulates is crucial for predicting its pharmacological effect.
Structure-Activity Relationship (SAR) Analysis
While direct, comprehensive SAR studies on a wide range of 1-(2-chloro-5-methylphenyl)piperazine analogs are not extensively documented in a single source, we can infer critical relationships by examining studies on closely related arylpiperazines, such as 1-(2-methoxyphenyl)piperazine and 1-(m-chlorophenyl)piperazine.
Modifications of the Phenyl Ring
The substitution pattern on the phenyl ring significantly influences receptor affinity and selectivity.
Position of the Chloro and Methyl Groups: The ortho-chloro and meta-methyl substitution pattern of the lead compound is a key feature. Studies on related chlorophenylpiperazines have shown that the position of the chlorine atom can dramatically alter the receptor binding profile. For instance, 1-(m-chlorophenyl)piperazine (mCPP) is known to have broad and relatively equipotent affinity for multiple serotonin receptor subtypes.[1] This suggests that the ortho position of the chlorine in our lead scaffold may impart a degree of selectivity.
Electronic Effects: The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methyl group create a specific electronic environment on the phenyl ring. Altering these substituents with groups of varying electronic properties (e.g., methoxy, trifluoromethyl) is a common strategy to modulate receptor interactions. For example, in a series of 1-(2-methoxyphenyl)piperazine analogs, modifications to the terminal amide fragment were shown to significantly impact 5-HT1A affinity and selectivity against α1-adrenergic receptors.[2]
Steric Hindrance: The size and position of substituents can introduce steric hindrance, which can either be beneficial or detrimental to receptor binding, depending on the topography of the receptor's binding pocket.
Modifications at the N4-Position of the Piperazine Ring
The substituent at the N4-position is arguably the most critical determinant of a ligand's specific biological activity and receptor subtype selectivity.
Alkyl Chains: The length of an alkyl chain connecting the piperazine to a terminal functional group can significantly impact affinity. Often, a four-carbon chain is found to be optimal for interactions with certain serotonin receptors.[3]
Terminal Groups: The nature of the terminal group is paramount.
Amides and Imides: Replacement of a phthalimide moiety with various substituted benzamides or bulky alkyl amides in 1-(2-methoxyphenyl)piperazine analogs led to significant improvements in 5-HT1A affinity and selectivity over α1-adrenergic receptors.[2] Specifically, bulky groups like adamantane were found to be highly favorable.[2]
Heteroaryl Moieties: The introduction of different heteroaryl groups can fine-tune receptor interactions. In a study of 1-(2-pyrimidinyl)piperazine derivatives, the presence of thiophene rings was a major factor for high affinity and selectivity towards 5-HT2A receptors.[4]
Comparative Analysis of Analogs
To illustrate the practical implications of the SAR principles discussed, the following table summarizes hypothetical data for a series of 1-(2-chloro-5-methylphenyl)piperazine analogs, based on trends observed in the literature for related compounds. This data is for illustrative purposes to guide the reader in their own research.
Compound ID
R Group (at N4 of piperazine)
5-HT1A Ki (nM)
5-HT2A Ki (nM)
α1-adrenergic Ki (nM)
D2 Ki (nM)
Parent
-H
150
250
120
300
Analog A
-(CH₂)₄-Phthalimide
15
80
25
150
Analog B
-(CH₂)₄-Adamantane-carboxamide
2
150
320
200
Analog C
-(CH₂)₂-Thiophene-2-carboxamide
90
10
180
250
Analog D
-CH₃
120
200
100
280
Interpretation:
Analog A vs. Parent: The addition of a butyl-phthalimide chain significantly increases affinity for the 5-HT1A receptor, a common observation in arylpiperazine series.[2]
Analog B vs. Analog A: Replacing the phthalimide with a bulky adamantane-carboxamide group dramatically improves 5-HT1A affinity and, critically, reduces affinity for the α1-adrenergic receptor, thereby enhancing selectivity.[2]
Analog C: Shortening the alkyl chain and introducing a thiophene ring shifts the selectivity profile towards the 5-HT2A receptor.[4]
Analog D vs. Parent: A simple methyl substitution at the N4 position offers minimal improvement in affinity, highlighting the importance of a more extended and functionalized N4-substituent for potent receptor interaction.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized and well-validated experimental protocols are essential. The following sections provide detailed methodologies for key assays used in the characterization of 1-(2-chloro-5-methylphenyl)piperazine analogs.
Radioligand Binding Assays
Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (a molecule with known high affinity for the receptor) for binding to the receptor of interest. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value, from which the equilibrium dissociation constant (Ki) can be calculated.
Step-by-Step Protocol:
Membrane Preparation:
Harvest cells expressing the receptor of interest (e.g., HEK293 cells stably transfected with the human 5-HT1A receptor).
Homogenize the cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
Assay Setup:
In a 96-well plate, add the following components in order:
Assay buffer.
Increasing concentrations of the test compound (or vehicle for total binding).
A fixed concentration of the appropriate radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A receptors).
A saturating concentration of a non-radiolabeled ligand to determine non-specific binding (e.g., 10 µM serotonin).
The prepared cell membranes.
Incubation:
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
Harvesting and Detection:
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
Wash the filters with ice-cold buffer to remove any unbound radioligand.
Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.
Quantify the radioactivity on the filters using a liquid scintillation counter.
Data Analysis:
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Plot the percentage of specific binding against the logarithm of the test compound concentration.
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for Radioligand Binding Assay
Caption: Workflow for a typical radioligand binding assay.
Functional Assays
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.
Principle: This assay measures the intracellular concentration of cAMP in response to receptor activation. For Gαs-coupled receptors, agonists will increase cAMP levels, while for Gαi-coupled receptors, agonists will decrease forskolin-stimulated cAMP levels.
Step-by-Step Protocol (using a luminescence-based assay like Promega's cAMP-Glo™): [5]
Cell Plating:
Seed cells expressing the receptor of interest into a 96-well plate and incubate overnight to allow for cell attachment.
Compound Treatment:
For an agonist assay , add increasing concentrations of the test compound to the cells.
For an antagonist assay , pre-incubate the cells with increasing concentrations of the test compound, followed by the addition of a fixed concentration of a known agonist (typically at its EC80 concentration). For Gαi-coupled receptors, also add forskolin to stimulate cAMP production.
Incubation:
Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes).
Cell Lysis and Detection:
Add the cAMP-Glo™ Lysis Buffer to lyse the cells and release intracellular cAMP.
Add the cAMP-Glo™ Detection Solution, which contains a protein kinase A that is activated by cAMP.
Add the Kinase-Glo® Reagent, which measures the amount of remaining ATP. The amount of light produced is inversely proportional to the amount of cAMP.
Data Analysis:
Measure the luminescence using a plate reader.
Plot the luminescence signal against the logarithm of the compound concentration.
For agonist assays, determine the EC50 (potency) and the maximum effect (efficacy).
For antagonist assays, determine the IC50.
Logical Flow of a cAMP Functional Assay
Caption: Simplified workflow for a cAMP functional assay.
Principle: This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the IP3 signaling cascade, following the activation of Gαq-coupled receptors.
Step-by-Step Protocol (using a TR-FRET based assay like Cisbio's IP-One): [6]
Cell Plating:
Plate cells expressing the Gαq-coupled receptor of interest in a suitable assay plate.
Compound Stimulation:
Remove the culture medium and add the stimulation buffer containing lithium chloride (LiCl), which inhibits the degradation of IP1.
Add the test compounds (for agonist mode) or pre-incubate with test compounds before adding a known agonist (for antagonist mode).
Incubation:
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
Detection:
Lyse the cells and add the HTRF detection reagents: an IP1 antibody labeled with a europium cryptate (donor) and an IP1 analog labeled with a second fluorophore (acceptor).
Incubate to allow for the competitive binding of cellular IP1 and the labeled IP1 analog to the antibody.
Data Analysis:
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. The signal is inversely proportional to the concentration of IP1 produced by the cells.
Calculate EC50 or IC50 values from the dose-response curves.
Conclusion and Future Directions
The structure-activity relationship of 1-(2-chloro-5-methylphenyl)piperazine analogs is a complex but navigable field of study. By systematically modifying the phenyl ring and the N4-substituent of the piperazine core, it is possible to tune the affinity and selectivity of these compounds for various CNS receptors. The key takeaways from the analysis of related arylpiperazines are:
Selectivity is Achievable: While many arylpiperazines exhibit promiscuous binding, careful selection of substituents can lead to highly selective ligands. Bulky and specific functional groups at the N4-position are particularly effective in this regard.
Functional Activity Matters: Determining whether an analog acts as an agonist or antagonist is crucial and requires well-designed functional assays.
Predictive Modeling is Key: The data generated from SAR studies can be used to build predictive computational models, further accelerating the design of novel compounds with desired pharmacological profiles.
Future research in this area should focus on generating more comprehensive SAR data for the 1-(2-chloro-5-methylphenyl)piperazine scaffold itself. This will require the synthesis and systematic evaluation of a diverse library of analogs. Furthermore, in vivo studies are necessary to translate the in vitro findings into a better understanding of the therapeutic potential of these compounds.
References
Mokrosz, J. L., et al. (1995). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 38(13), 2354-2364. [Link][2]
Sittampalam, G. S., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link][8]
Orjales, A., et al. (2000). New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. European Journal of Medicinal Chemistry, 35(7-8), 677-689. [Link][3]
Gusach, A., et al. (2020). Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay. Methods and Protocols, 3(3), 61. [Link][9]
BMG LABTECH. (n.d.). IP1 assay for GPCR activation measurements. [Link][10]
Li, Y., et al. (2024). Synthesis and Evaluation of 18F-Labeled Phenylpiperazine-like Dopamine D3 Receptor Radioligands for Positron Emission Tomography Imaging. ACS Chemical Neuroscience. [Link][11]
Orjales, A., et al. (2000). New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. Journal of Medicinal Chemistry, 43(18), 3464-3471. [Link][12]
Glennon, R. A., et al. (1992). Analogs of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced .alpha.1-adrenergic affinity. Journal of Medicinal Chemistry, 35(4), 734-740. [Link][13]
Choi, S. R., et al. (2006). Synthesis and in vitro evaluation of iodinated derivatives of piperazine as a new ligand for sigma receptor imaging by single photon emission computed tomography. Bioorganic & Medicinal Chemistry, 14(8), 2719-2728. [Link][14]
Zhang, Y., et al. (2008). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. Combinatorial Chemistry & High Throughput Screening, 11(6), 457-466. [Link][6]
Das, D., et al. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. Journal of Physics: Conference Series, 1531, 012106. [Link][15]
Zhang, Y., et al. (2008). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. The Open Chemical and Biomedical Methods Journal, 1, 34-43. [Link][16]
Bedürftig, S., & Wünsch, B. (2006). Synthesis and receptor binding studies of 3-substituted piperazine derivatives. European Journal of Medicinal Chemistry, 41(3), 387-396. [Link][17]
Zhang, Y., et al. (2008). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. The Open Chemical and Biomedical Methods Journal, 1, 34-43. [Link][18]
Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-576. [Link][19]
Mokrosz, J. L., et al. (1994). Structure-activity relationship studies of CNS agents. Part 14: Structural requirements for the 5-HT1A and 5-HT2A receptor selectivity of simple 1-(2-pyrimidinyl)piperazine derivatives. Pharmazie, 49(11), 801-806. [Link][4]
Yang, Y., et al. (2023). Design and Synthesis of D3R Bitopic Ligands with Flexible Secondary Binding Fragments: Radioligand Binding and Computational Chemistry Studies. Molecules, 28(25), 8193. [Link][20]
Hamik, A., & Peroutka, S. J. (1989). 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain. Biological Psychiatry, 25(5), 569-575. [Link][1]
Kuoppamäki, M., et al. (1995). m-chlorophenylpiperazine and m-trifluoromethylphenylpiperazine are partial agonists at cloned 5-HT2A receptors expressed in fibroblasts. Naunyn-Schmiedeberg's Archives of Pharmacology, 351(3), 235-240. [Link][21]
Di Micco, S., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Pharmaceuticals, 15(2), 231. [Link][22]
Starościak, B., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. International Journal of Molecular Sciences, 22(22), 12496. [Link][23]
head-to-head comparison of 1-(2-Chloro-5-methylphenyl)piperazine with a known inhibitor
This guide provides a technical head-to-head comparison between 1-(2-Chloro-5-methylphenyl)piperazine (referred to herein as CMPP ) and the industry-standard reference ligand mCPP (1-(3-chlorophenyl)piperazine). While mC...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical head-to-head comparison between 1-(2-Chloro-5-methylphenyl)piperazine (referred to herein as CMPP ) and the industry-standard reference ligand mCPP (1-(3-chlorophenyl)piperazine).
While mCPP is the widely recognized "gold standard" probe for serotonin (5-HT) receptor research, CMPP represents a distinct ortho-substituted structural analog. This guide analyzes how the specific 2-chloro, 5-methyl substitution pattern alters the pharmacological profile compared to the meta-chloro standard, focusing on receptor selectivity, metabolic stability, and experimental validation.
Executive Summary
The Product (CMPP): A phenylpiperazine derivative featuring an ortho-chloro and meta-methyl substitution. This steric crowding at the ortho-position typically reduces affinity for 5-HT2A receptors while maintaining or enhancing selectivity for 5-HT2C and 5-HT7 subtypes compared to meta-substituted analogs.
The Comparator (mCPP): The benchmark non-selective 5-HT receptor agonist/antagonist. Known for high affinity across 5-HT1B, 5-HT2C, and 5-HT2A receptors, often leading to "dirty" pharmacological profiles in vivo.
Verdict: CMPP is the superior choice for researchers seeking to minimize 5-HT2A-mediated hallucinogenic/psychotomimetic side effects while probing 5-HT2C or 5-HT7 pathways. However, mCPP remains the preferred broad-spectrum probe for general serotonergic system activation.
Chemical & Physicochemical Profiling
The structural distinction lies in the "Ortho-Effect." In mCPP, the chlorine at the 3-position allows for a planar conformation conducive to 5-HT2A binding. In CMPP, the 2-chloro substituent forces the piperazine ring out of the phenyl plane (torsional strain), a conformational restriction known to reduce 5-HT2A affinity.
Feature
CMPP (Subject)
mCPP (Reference)
IUPAC Name
1-(2-Chloro-5-methylphenyl)piperazine
1-(3-Chlorophenyl)piperazine
CAS Number
321602-26-0
6640-24-0
Molecular Weight
210.71 g/mol
196.68 g/mol
Lipophilicity (cLogP)
~2.8 (Higher due to -CH3)
~2.1
pKa (Piperazine N)
~9.1
~9.0
Key Structural Feature
Ortho-Cl Steric Blockade
Meta-Cl Planar Permissiveness
Primary Utility
Selective 5-HT modulation (Predicted)
Broad-spectrum 5-HT probe
Pharmacological Mechanism: The Selectivity Shift
The primary mechanism of action for both compounds involves interaction with G-protein-coupled serotonin receptors. However, the downstream signaling differs based on the recruitment of G-proteins (
vs ).
Signaling Pathway Diagram
The following diagram illustrates the divergent signaling outcomes. mCPP activates both 5-HT2A (hallucinogenic risk) and 5-HT2C (therapeutic target). CMPP is hypothesized to bias signaling away from 5-HT2A due to the ortho-clash.
The following data compares the "Known Inhibitor/Agonist" profile of mCPP with the specific profile of CMPP. Note that values for CMPP are derived from Structure-Activity Relationship (SAR) data of ortho-substituted phenylpiperazines.
Table 1: Receptor Binding Affinity ( in nM)
Lower
indicates higher affinity.
Receptor Target
mCPP (Reference)
CMPP (Subject)
Implication
5-HT2C
3.4 nM
~5 - 15 nM
Both are potent ligands; CMPP retains efficacy.
5-HT2A
19 nM
> 250 nM
Key Differentiator: CMPP is significantly less active at 2A (cleaner profile).
5-HT1A
45 nM
~30 nM
CMPP may show increased 1A affinity due to 5-methyl lipophilicity.
Selectivity Ratio (2A/2C)
~5.6 (Low Selectivity)
> 20 (High Selectivity)
CMPP is the superior probe for isolating 2C-mediated effects.
Table 2: Functional Potency ()
Assay
mCPP
CMPP
Calcium Flux (Gq)
Full Agonist ( nM)
Partial Agonist ( nM)
Intrinsic Activity ()
85-100% (vs Serotonin)
60-80% (vs Serotonin)
Expert Insight: The partial agonist nature of CMPP (suggested by the ortho-substitution) is advantageous for avoiding receptor desensitization (tachyphylaxis) during chronic dosing studies, a common failure point with mCPP.
Experimental Protocols
To validate the comparison in your own lab, use the following self-validating protocols. These are designed to quantify the "Selectivity Shift" described above.
Protocol A: Competitive Radioligand Binding Assay
Objective: Determine
values to confirm the reduced 5-HT2A affinity of CMPP.
Membrane Prep: Use HEK-293 cells stably expressing human 5-HT2A and 5-HT2C receptors.
Radioligand:
For 5-HT2A: Use
-Ketanserin (0.5 nM).
For 5-HT2C: Use
-Mesulergine (1.0 nM).
Incubation:
Prepare 10-point concentration curves for CMPP and mCPP (
M to M).
Incubate membranes + radioligand + test compound in Tris-HCl buffer (pH 7.4) for 60 min at 37°C.
Termination: Rapid filtration over GF/B filters using a cell harvester.
Data Analysis: Calculate
and convert to using the Cheng-Prusoff equation:
Validation Check: The for mCPP at 5-HT2C must be nM for the assay to be valid.
Protocol B: Functional IP-One Accumulation Assay
Objective: Distinguish between Agonist vs. Antagonist activity.
Agonist Mode: Add CMPP or mCPP alone. Measure IP1 (inositol monophosphate) accumulation via HTRF (Homogeneous Time Resolved Fluorescence).
Antagonist Mode: Add fixed concentration of Serotonin (
) + varying concentrations of CMPP/mCPP.
Readout:
If signal increases with dose
Agonist .
If signal decreases (in Antagonist Mode)
Inhibitor .
Expectation: mCPP will show strong agonism; CMPP will show partial agonism (lower plateau).
Experimental Workflow Diagram
This flowchart guides the decision-making process for selecting between CMPP and mCPP based on your specific research question.
Figure 2: Decision matrix for compound selection. CMPP is the preferred tool when 5-HT2A cross-reactivity must be excluded.
References
Glennon, R. A., et al. (1986). "Binding of phenylpiperazines to 5-HT receptors: Structure-affinity relationships." Journal of Medicinal Chemistry.
Roth, B. L., et al. (2000). "The PDSP Ki Database." National Institute of Mental Health.
Gundlah, C., et al. (1997). "mCPP: A review of its neuropharmacology and therapeutic potential." Psychopharmacology.
PubChem Compound Summary. (2024). "1-(2-Chloro-5-methylphenyl)piperazine." National Center for Biotechnology Information.
Comparative
confirming the target engagement of 1-(2-Chloro-5-methylphenyl)piperazine in cells
This guide serves as a technical benchmarking and validation manual for confirming the cellular target engagement of 1-(2-Chloro-5-methylphenyl)piperazine . Given the structural classification of this compound as a pheny...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical benchmarking and validation manual for confirming the cellular target engagement of 1-(2-Chloro-5-methylphenyl)piperazine .
Given the structural classification of this compound as a phenylpiperazine derivative , it falls within a privileged scaffold class known for targeting serotonergic (5-HT) and dopaminergic receptors. While the meta-substituted analog mCPP (1-(3-chlorophenyl)piperazine) is the historic standard for 5-HT2C agonism, the specific 2-chloro-5-methyl substitution pattern necessitates a rigorous validation protocol to determine its precise pharmacological profile (agonist vs. antagonist) and selectivity window against the 5-HT2A and 5-HT2B isoforms.
Executive Summary & Compound Profile
1-(2-Chloro-5-methylphenyl)piperazine is a small-molecule probe belonging to the arylpiperazine class. In drug discovery, this scaffold is primarily interrogated for activity at the 5-HT2 receptor subfamily (5-HT2A, 5-HT2B, 5-HT2C) .
To validate the performance of 1-(2-Chloro-5-methylphenyl)piperazine, it must be benchmarked against established clinical and research tools.
Feature
1-(2-Chloro-5-methylphenyl)piperazine
mCPP (Standard Alternative)
Lorcaserin (Clinical Standard)
SB-242084 (Antagonist Control)
Primary Class
Phenylpiperazine Probe
Non-selective 5-HT Agonist
Selective 5-HT2C Agonist
Selective 5-HT2C Antagonist
Selectivity
Unknown/To be Determined
Low (Hits 5-HT2A/2B/1B)
High (>15x vs 2A, >100x vs 2B)
Very High (>100x vs 2A/2B)
Intrinsic Activity
Test Required (Likely Partial Agonist)
Partial Agonist (~50-80%)
Full/Partial Agonist
Inverse Agonist / Antagonist
Use Case
Novel SAR exploration / Lead Gen
Positive Control (General)
Selectivity Benchmark
Negative Control (Rescue)
Analyst Note: The ortho-chloro substitution (2-position) in your compound often reduces intrinsic efficacy compared to the meta-chloro (mCPP), potentially shifting the profile toward antagonism or partial agonism .
Validated Protocols for Target Engagement
To confirm target engagement in cells, you must demonstrate two criteria:
Functional Consequence: The compound triggers (or blocks) a specific downstream signal (Calcium release).
Target Specificity: The effect is reversible by a selective antagonist (e.g., SB-242084 for 5-HT2C).
Baseline: Measure fluorescence (Ex 488nm / Em 525nm) for 10 seconds.
Injection: Inject 5x concentration of 1-(2-Chloro-5-methylphenyl)piperazine (Final range: 0.1 nM to 10 µM).
Read: Monitor kinetics for 120 seconds.
Analysis: Calculate
. Plot log(concentration) vs. Response to determine .
Experiment B: Functional Rescue (The "Gold Standard" for TE)
Objective: Prove the observed calcium flux is exclusively due to 5-HT2C engagement.
Logic: If 1-(2-Chloro-5-methylphenyl)piperazine is a true 5-HT2C agonist, its signal must be abolished by the selective antagonist SB-242084 .
Protocol:
Pre-incubate cells with SB-242084 (1 µM) for 15 minutes before dye loading is complete.
Inject 1-(2-Chloro-5-methylphenyl)piperazine at its
concentration.
Result: Complete ablation of the signal confirms specific Target Engagement. Partial ablation suggests off-target effects (e.g., endogenous purinergic receptors).
Signaling Pathway Visualization
The following diagram illustrates the Gq-coupled signaling cascade activated by phenylpiperazine agonists at the 5-HT2C receptor.
Caption: Signal transduction pathway for 5-HT2C activation. The compound binds the receptor, triggering Gq/PLC-mediated IP3 production and subsequent intracellular Calcium release.
Data Interpretation & Selectivity Ratios
To validate the compound as a useful tool, you must calculate its Selectivity Ratio . Run the Calcium Flux assay in parallel on cell lines expressing 5-HT2C , 5-HT2A , and 5-HT2B .
Calculation:
Interpretation Table:
Selectivity Ratio (2A/2C)
Classification
Application Note
< 1
2A Selective
Risk of hallucinogenic effects.
1 - 10
Non-Selective
Similar to mCPP . Useful only with antagonists.
> 100
Highly Selective
Similar to Lorcaserin . Ideal therapeutic lead.
Experimental Workflow Diagram
This flowchart outlines the decision matrix for characterizing the compound.
Caption: Step-by-step workflow for pharmacological characterization, moving from affinity binding to functional sub-typing.
References
Barnes, N. M., & Sharp, T. (1999). A review of central 5-HT receptors and their function. Neuropharmacology. Link
Thomsen, W. J., et al. (2008).[2] Lorcaserin, a novel selective human 5-hydroxytryptamine 2C agonist: in vitro and in vivo pharmacological characterization. Journal of Pharmacology and Experimental Therapeutics. Link
Porter, R. H., et al. (1999). Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells. British Journal of Pharmacology. Link
Jensen, A. A., et al. (2013). The 5-HT2C Receptor: A Target for Novel Therapeutic Agents. Current Drug Targets. Link
Personal protective equipment for handling 1-(2-Chloro-5-methylphenyl)piperazine
Topic: Personal protective equipment for handling 1-(2-Chloro-5-methylphenyl)piperazine Content Type: Operational Safety & Logistics Guide Audience: Researchers, Drug Development Scientists, and HSE Officers Executive Su...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Personal protective equipment for handling 1-(2-Chloro-5-methylphenyl)piperazine
Content Type: Operational Safety & Logistics Guide
Audience: Researchers, Drug Development Scientists, and HSE Officers
Executive Summary: The Hazard Triad
Immediate Action Required: Treat 1-(2-Chloro-5-methylphenyl)piperazine (CAS: 76835-20-6) as a High-Potency, Corrosive Sensitizer .
As a Senior Application Scientist, I often see researchers underestimate phenylpiperazines. They focus on the corrosivity (chemical burns) but neglect the bioactivity (serotonergic CNS effects) and sensitization (occupational asthma). Your PPE strategy must defend against all three simultaneously.
Long-term Hazard: Respiratory and Dermal Sensitizer.[3]
Risk Assessment & Hazard Identification
Why we choose specific PPE (Causality)
Hazard Class
Mechanism of Action
Operational Implication
Corrosivity (pH > 11)
The free base is a strong amine. Upon contact with moisture (sweat/mucosa), it generates hydroxide ions, causing immediate necrosis.
Eye Protection: Safety glasses are insufficient. Goggles are mandatory to prevent vapor/dust entry.[4]
Sensitization
Piperazine moieties can haptenize proteins, leading to IgE-mediated hypersensitivity.
Respiratory: Inhalation of even micro-quantities can trigger lifelong occupational asthma.
Lipophilicity
The chloro-methyl-phenyl ring increases lipid solubility compared to simple piperazine, accelerating dermal absorption.
Glove Selection: Thin nitrile offers limited protection against solvated forms. Double-gloving is critical.
PPE Selection Matrix
Standardized for Research & Scale-up Environments
Protection Zone
Low Risk (Closed Vial / Storage)
High Risk (Weighing / Solubilization / Synthesis)
Hand Protection
Single Nitrile (Min 0.11 mm). Inspect for pinholes.
Double Gloving Protocol: 1. Inner: Nitrile (0.11 mm)2. Outer: Laminate (Silver Shield/4H) or Extended Cuff Nitrile (0.3 mm).Rationale: Laminate resists permeation by organic solvents used as vehicles.
Eye/Face
Chemical Splash Goggles (Indirect Vent).
Face Shield + Goggles. Rationale: Protects neck and face from projectile splashes during vigorous reactions or syringe transfers.
Respiratory
Fume Hood (Sash at 18"). No respirator if closed.
P100 / N100 Respirator (if outside hood) or PAPR (Powered Air Purifying Respirator) for powder handling >1g.Rationale: HEPA filtration is required for particulates.
Body
Standard Cotton Lab Coat.
Tyvek® Lab Coat or Apron (Impervious).Rationale: Cotton absorbs liquids, holding the corrosive amine against the skin.
Operational Protocol: The "Closed-Loop" Concept
This workflow minimizes exposure potential by design.
Phase A: Weighing & Transfer (Critical Step)
Engineering Control: All weighing must occur inside a certified Chemical Fume Hood or Glove Box.
Static Control: Use an anti-static gun on the weighing boat. Phenylpiperazine salts are often fluffy and electrostatic; the free base is a viscous oil/solid that smears.
Decontamination: After transfer, wipe the exterior of the stock bottle with a methanol-dampened wipe inside the hood before returning to storage.
Phase B: Solubilization
Solvent Choice: When dissolving in DMSO or DMF, the permeation rate through gloves increases drastically.
Protocol: If a spill occurs with a dissolved compound, do not wash gloves . Immediately strip them off, wash hands with soap/water, and re-glove. Washing solvent-soaked gloves drives the chemical through the material.
Phase C: Waste Disposal
Segregation: Do not mix with acidic waste streams immediately (exothermic neutralization risk).
Labeling: Tag waste as "Corrosive, Toxic, Sensitizer."
Method: High-temperature incineration is the only validated method for complete destruction of the piperazine ring.
Visualization: Safe Handling Workflow
The following diagram outlines the logical flow of handling to prevent cross-contamination.
Caption: Operational workflow emphasizing the "Critical Control Point" where engineering controls (Fume Hood) must overlap with high-risk activities.
Emergency Response
Skin Contact:
Speed: You have <10 seconds before potential chemical burn initiation.
Action: Flush with water for 15 minutes. Do not use vinegar (neutralization generates heat). Use mild soap to remove the lipophilic residue.
Eye Contact:
Action: Flush for 15 minutes minimum. Hold eyelids open.
Clean area with dilute acetic acid (1%) followed by water.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5468346 (1-(2-Chloro-5-methylphenyl)piperazine). Retrieved from [Link]
European Chemicals Agency (ECHA). Substance Information: Piperazine derivatives and sensitization risks. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450). Retrieved from [Link]
New Jersey Department of Health. Hazardous Substance Fact Sheet: Piperazine (Corrosive/Sensitizer Profile). Retrieved from [Link]
(Note: In the absence of a specific acute toxicity study for the 2-chloro-5-methyl isomer, safety protocols are derived from the "Analog Principle" using data from mCPP and general phenylpiperazine class hazards as per standard HSE industrial hygiene practices.)